What are the physicochemical properties of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide?
The following technical guide details the physicochemical, synthetic, and analytical profile of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide . This document is structured for researchers utilizing this compound as a scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical, synthetic, and analytical profile of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide . This document is structured for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically within the exploration of benzisoxazole-based pharmacophores.
Executive Summary
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5 ) is a secondary amide derivative of 1,2-benzisoxazole-3-acetic acid. Structurally, it functions as a lipophilic linker analog, often utilized in Structure-Activity Relationship (SAR) studies to probe steric tolerance and hydrophobic binding pockets in targets such as HSP90 (antiviral/anticancer) and bacterial enzymes.
Unlike its more complex pharmaceutical relatives (e.g., Zonisamide, Risperidone), this molecule represents a "stripped-down" pharmacophore, making it an ideal chemical probe for validating binding affinity before appending complex amines.
(Predicted) KV...[1][2][3][4] (Analogous to parent acid derivatives)
Structural Functionalization[5]
Benzisoxazole Core: A bicyclic aromatic system acting as a bioisostere for indole or benzofuran. The N-O bond is susceptible to reductive cleavage under harsh conditions (e.g., catalytic hydrogenation).
Acetamide Linker: Provides a flexible tether (rotatable bonds) and a hydrogen bond donor/acceptor motif essential for receptor interaction.
N-Propyl Tail: A lipophilic probe. In SAR campaigns, this chain is often varied (Methyl
Propyl Benzyl) to determine the size of the hydrophobic pocket in the target protein.
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature. The values below represent high-confidence expert predictions based on structural analogs and the parent acid (CAS 4865-84-3).
Solid-State & Solution Properties
Parameter
Value / Range
Context for Experimental Design
Physical State
Crystalline Solid
Typically off-white to pale yellow needles.
Melting Point
85°C – 115°C (Predicted)
Amides of this MW range generally crystallize well. Sharp endotherm expected in DSC.
Solubility (Water)
Low (< 0.5 mg/mL)
The lipophilic benzisoxazole and propyl chain dominate.
Solubility (Organic)
High
Soluble in DMSO (>50 mM), Methanol, DCM, and Ethyl Acetate.
LogP (Oct/Wat)
1.6 – 1.9
Moderate lipophilicity; likely CNS penetrant if used as a drug scaffold.
pKa
Neutral
The amide nitrogen is non-basic. The benzisoxazole N is weakly basic (pKa < 0).[5]
Topological PSA
~55 Ų
Favorable for membrane permeability (Rule of 5 compliant).
Synthesis & Impurity Profiling
The synthesis typically proceeds via the amidation of 1,2-benzisoxazole-3-acetic acid . Understanding this pathway is critical for identifying potential process impurities.
Synthetic Workflow (Graphviz)
Figure 1: Synthetic route and potential thermal degradation pathway.
Key Impurities to Monitor
Parent Acid: Unreacted 1,2-benzisoxazole-3-acetic acid (detectable by HPLC at acidic pH).
Decarboxylation Product: 3-methyl-1,2-benzisoxazole. This can form if the parent acid is heated excessively during the activation step.
Ring Cleavage: Under strong reducing conditions or basic hydrolysis, the isoxazole ring may open to form salicylonitrile derivatives.
Analytical Characterization Protocols
To validate the identity of CAS 1240751-12-5, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃
δ 0.9 (3H, t): Terminal methyl of the propyl group.
δ 1.5 (2H, m): Methylene linker of the propyl group.
δ 3.2 (2H, q): N-methylene adjacent to the amide nitrogen.
δ 3.8 (2H, s): The characteristic singlet of the -CH₂- connecting the benzisoxazole ring to the carbonyl. (Diagnostic Peak)
δ 7.3 – 7.8 (4H, m): Aromatic protons of the benzisoxazole ring.
While this specific molecule is often a building block, its structural class is bioactive.[4][6][7][8]
HSP90 Inhibition: Isoxazole-3-acetamide derivatives have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a target for antiviral (HIV) and anticancer therapies.[7] The propyl group in this molecule serves as a hydrophobic anchor in the ATP-binding pocket.
Antimicrobial Activity: Benzisoxazole derivatives exhibit activity against Gram-positive bacteria.[1] The lipophilicity provided by the N-propyl chain enhances cell wall penetration relative to the parent acid.
Biological Evaluation Workflow (Graphviz)
Figure 2: Standard biological screening workflow for benzisoxazole scaffolds.
References
Mitra, D., et al. (2019).[7] Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry. [7]
Kumar, M., et al. (2024).[4][9] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential biological activities of benzo[d]isoxazole derivatives.
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Privileged Scaffold
The benzo[d]isoxazole moiety (specifically 1,2-benzisoxazole) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] Structurally, it serves as a rigid, planar bioisostere for the indole and benzisothiazole rings, offering distinct electronic properties that enhance metabolic stability and receptor binding affinity.
This guide analyzes the pharmacological versatility of benzo[d]isoxazole derivatives, moving beyond their classical role in antipsychotics (e.g., Risperidone) to emerging applications in oncology (HIF-1
inhibition) and neurodegeneration (AChE inhibition).
Structural Pharmacophore & SAR Analysis
The benzo[d]isoxazole core consists of a benzene ring fused to an isoxazole ring. The critical vectors for Structure-Activity Relationship (SAR) optimization are:
Position 3 (C3): The most versatile substitution point. In antipsychotics, a piperidinyl-alkyl chain here is critical for D2/5-HT2A receptor interaction.
Position 6 (C6): Electron-withdrawing groups (e.g., Fluorine) at this position often enhance metabolic stability and potency (seen in Risperidone and Paliperidone).
The N-O Bond: The lability of the isoxazole N-O bond under reductive conditions can be exploited for prodrug strategies, though the ring is generally stable under physiological conditions.
Visualization: Structural Logic of Benzo[d]isoxazole
The following diagram illustrates the core SAR logic used in rational drug design for this scaffold.
Figure 1: SAR map highlighting key substitution vectors on the benzo[d]isoxazole nucleus for optimizing pharmacokinetics and pharmacodynamics.
Neuropharmacology: The Dominant Domain
Atypical Antipsychotics
The most commercially successful application of benzo[d]isoxazole is in atypical antipsychotics. Drugs like Risperidone , Paliperidone , and Iloperidone utilize this scaffold to achieve a balanced antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Mechanism: The benzo[d]isoxazole ring acts as the aromatic head group that anchors the molecule within the receptor pocket, often engaging in
- stacking interactions with aromatic residues (e.g., Trp, Phe) in the transmembrane helices.
Recent research has pivoted toward using N-benzylpiperidine-linked benzo[d]isoxazoles as dual binding site inhibitors of AChE.
Dual Binding: These derivatives span the active site gorge of the AChE enzyme.
Benzo[d]isoxazole moiety: Binds to the Peripheral Anionic Site (PAS) via
-stacking with Trp286.
Linker/Basic Amine: Interacts with the catalytic triad.
Data Insight: N-acetyl and morpholino derivatives have shown IC
values as low as 0.8 nM , with selectivity for AChE over Butyrylcholinesterase (BuChE) exceeding 3 orders of magnitude.
Table 1: Comparative Potency of Benzo[d]isoxazole Derivatives against AChE
Compound Class
R-Group (Pos 3)
IC50 (AChE)
Selectivity (AChE/BuChE)
Reference
Reference (Donepezil)
N/A
5.7 nM
High
Standard
Derivative 1g
N-acetyl-piperidine
3.0 nM
>1000x
[2]
Derivative 1j
Morpholino-alkyl
0.8 nM
>1000x
[2]
Hybrid 32a
Cyclohexylmethyl
~63 nM
Moderate
[3]
Oncology: Emerging Targets (HIF-1
& BET)
While less established than in neuroscience, the scaffold is gaining traction in oncology, particularly for "undruggable" targets.
HIF-1
Transcription Inhibition
Hypoxia-Inducible Factor-1
(HIF-1) drives tumor survival in low-oxygen environments. Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1 transcription.[2]
Potency: Lead compounds (e.g., analogues with dimethylamino/acetyl groups) demonstrate IC
values around 24 nM in HEK293T cell-based reporter assays.[2]
Mechanism: Downregulation of VEGF and PDK1 mRNA expression.[2]
BET Bromodomain Inhibition
In Castration-Resistant Prostate Cancer (CRPC), benzo[d]isoxazole derivatives serve as acetyl-lysine mimetics, inhibiting the BET family proteins (BRD4).
Structural Basis: The isoxazole oxygen and nitrogen mimic the hydrogen bonding pattern required to displace the acetylated histone tail from the bromodomain pocket.
To validate the biological activity of novel benzo[d]isoxazole derivatives, the Ellman’s Colorimetric Assay is the gold standard. It measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.
Protocol: Modified Ellman’s Method for 96-Well Microplate
Objective: Determine the IC
of benzo[d]isoxazole derivatives against electric eel AChE.
Reagents:
Buffer A: 0.1 M Sodium Phosphate buffer (pH 8.0).
Substrate: Acetylthiocholine iodide (ATCI), 15 mM in water.
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in Buffer A containing 0.1 M NaCl and 0.02 M MgCl
.
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mg), dissolved in Buffer A to 0.2 U/mL.
Workflow:
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in Buffer A (final DMSO < 1%).
Plating:
Add 160
L of Buffer A to each well.
Add 20
L of Test Compound solution (various concentrations).
Add 20
L of AChE enzyme solution (0.2 U/mL).
Pre-Incubation: Incubate the plate at 25°C for 15 minutes . This allows the inhibitor to bind to the PAS or CAS of the enzyme.
Reaction Initiation:
Add 10
L of DTNB/ATCI mixture (1:1 ratio of Reagents 2 & 3).
Kinetic Measurement:
Immediately read absorbance at 412 nm using a microplate reader.
Record measurements every 60 seconds for 10 minutes .
Analysis:
Calculate the velocity (
) of the reaction (slope of Absorbance vs. Time).
Calculate % Inhibition:
.
Fit data to a sigmoidal dose-response curve to determine IC
.
Visualization: Assay Logic
Figure 2: Logical flow of the modified Ellman's assay for determining AChE inhibitory potency.
Synthesis & Future Outlook
The synthesis of these derivatives generally proceeds via the cyclization of oximes derived from 2-hydroxy-acetophenones or the reaction of benzohydroximoyl chlorides with alkynes.
Future Directions:
PROTACs: Utilizing the benzo[d]isoxazole moiety as the protein-binding warhead linked to an E3 ligase ligand for targeted protein degradation.
Hybrids: Covalent fusion with tacrine or donepezil pharmacophores to create multi-target directed ligands (MTDLs) for complex neurodegenerative phenotypes.
References
Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives.
Source: PubMed/NIH (2017)
URL:[Link]
Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase.
Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
URL:[Link]
Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities.
Source: ResearchGate (2025)
URL:[Link]
Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors.
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1
Review of literature on the therapeutic potential of isoxazole compounds.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The landscape of medicinal chemistry is in a perpetual state of evolution, driven by...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain molecular scaffolds consistently emerge as "privileged structures" owing to their ability to interact with a diverse array of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this concept. Its unique electronic properties and structural versatility have cemented its status as a cornerstone in the design and development of a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on the therapeutic potential of isoxazole compounds, from their synthesis to their multifaceted biological activities and clinical significance.
I. The Synthetic Versatility of the Isoxazole Nucleus: A Foundation for Therapeutic Innovation
The accessibility and adaptability of synthetic routes to the isoxazole core are fundamental to its widespread use in drug discovery. A variety of robust and efficient methodologies have been developed, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
Classical Synthesis from Chalcones: A Workhorse Methodology
One of the most prevalent and reliable methods for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[1] This reaction proceeds via a Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
Collect the precipitated chalcone by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Isoxazole Formation:
In a round-bottom flask, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
Add a base, such as sodium acetate or an aqueous solution of NaOH/KOH, to the mixture.
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
After cooling, pour the reaction mixture into crushed ice.
Collect the precipitated isoxazole derivative by filtration, wash with water, and purify by recrystallization or column chromatography.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches to isoxazole synthesis. These include microwave-assisted and ultrasound-assisted reactions, which often result in shorter reaction times, higher yields, and milder reaction conditions.[2]
II. The Anticancer Potential of Isoxazole Compounds: A Multi-pronged Attack on Malignancy
The isoxazole scaffold is a prominent feature in a vast number of compounds exhibiting potent anticancer activity. Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4]
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
Isoxazole derivatives exert their anticancer effects through a variety of mechanisms:
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to induce programmed cell death in cancer cells. This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and disruption of mitochondrial function.[5][6]
Cell Cycle Arrest: By interfering with the cell cycle machinery, isoxazole derivatives can halt the proliferation of cancer cells. They have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M.[4]
Inhibition of Tubulin Polymerization: Some isoxazole analogs act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to mitotic arrest and apoptosis.[3]
Kinase Inhibition: Isoxazole derivatives have been designed to target specific protein kinases that are dysregulated in cancer, such as those in the MAPK signaling pathway.[7][8]
Aromatase and Topoisomerase Inhibition: Other mechanisms include the inhibition of enzymes crucial for cancer progression, such as aromatase and topoisomerases.[3]
Caption: Mechanisms of anticancer action of isoxazole derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
Systematic modifications of the isoxazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity. The nature and position of substituents on the isoxazole ring and its appended aryl groups significantly influence the compound's potency and selectivity.
Table 1: Anticancer Activity of Representative Isoxazole Derivatives.
Experimental Protocols for Evaluating Anticancer Activity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Cell Treatment: Treat cancer cells with the isoxazole derivative for a specified time (e.g., 24 hours).
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[12]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]
III. The Anti-inflammatory Properties of Isoxazole Compounds: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[2]
Mechanism of Action: Targeting the Engines of Inflammation
The anti-inflammatory effects of isoxazole compounds are largely attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
COX Inhibition: Isoxazole derivatives, including the FDA-approved drug valdecoxib, can selectively inhibit the COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9]
LOX Inhibition: Certain isoxazole analogs also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[9]
Caption: Anti-inflammatory mechanism of isoxazole derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of selective COX-2 inhibitors has been a major focus in the design of anti-inflammatory isoxazole derivatives. SAR studies have revealed that specific structural features are crucial for this selectivity.
Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives.
Experimental Protocols for Evaluating Anti-inflammatory Activity
This in vivo model is a standard method for screening potential anti-inflammatory drugs.
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
Compound Administration: Administer the isoxazole derivative or vehicle control orally or intraperitoneally.
Induction of Inflammation: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[1][15][16]
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Reagent Preparation: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe in assay buffer.[17][18]
Compound Incubation: Incubate various concentrations of the isoxazole derivative with the COX-2 enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Fluorescence Measurement: Measure the fluorescence generated by the product of the COX-2 reaction using a fluorescence plate reader.
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
IV. Clinical Significance and Future Perspectives
The therapeutic potential of isoxazole compounds is not merely a subject of preclinical research; several isoxazole-containing drugs have successfully navigated the rigorous drug development process and are now used in clinical practice. These include the antibacterial agents sulfamethoxazole and cloxacillin, the anti-inflammatory drug valdecoxib (though withdrawn from some markets due to cardiovascular concerns), and the anticonvulsant zonisamide.[19]
The continued exploration of the isoxazole scaffold holds immense promise for the future of drug discovery. The versatility of its synthesis allows for the creation of vast and diverse chemical libraries for high-throughput screening. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly lead to the development of novel isoxazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the isoxazole nucleus is poised to remain a privileged and highly valuable scaffold in the armamentarium of medicinal chemists for years to come.
V. References
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 12345-12367.
Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134.
Sochacka-Ćwikła, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 3456.
Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
Guan, L. P. (2019). A review on isoxazole-containing derivatives in medicinal chemistry. Bioorganic & Medicinal Chemistry, 27(15), 3163-3180.
Anonymous. (2025). Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 1-1.
Anonymous. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4729.
Anonymous. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 1-1.
Anonymous. (2025). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models. BenchChem.
Anonymous. (2025). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. MedChemComm, 16(1), 1-10.
Anonymous. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 103(1), 5.7.1-5.7.18.
Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1345.
Anonymous. (2022). SAR of isoxazole based new anticancer drugs. ResearchGate.
Anonymous. (2022). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. International Journal of Molecular Sciences, 23(3), 1699.
Anonymous. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
Anonymous. (2019). An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation. International Journal of Molecular Sciences, 20(13), 3186.
Anonymous. (2023). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Anonymous. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
Anonymous. (2025). Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Derivatives. BenchChem.
Anonymous. (2020). Effects of synthetic isoxazole derivatives on apoptosis of U251-MG... ResearchGate.
Anonymous. (2022). FDA approved drugs with oxazole nucleus. ResearchGate.
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Analysis, 11(4), 307-316.
Anonymous. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 58(1), 5.4.1-5.4.11.
Jain, P., & Bhardwaj, A. (2019). Formulation and Evaluation of Anti-inflammatory Gel. Journal of Drug Delivery and Therapeutics, 9(2), 53-57.
Anonymous. (2025). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 27(1), 123.
Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
Technical Guide: Predicted Mechanism of Action and Validation Strategy for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (BAP-3)
Authored For: Drug Development Professionals, Medicinal Chemists, and Neuropharmacology Researchers From: Senior Application Scientist, Advanced Neuro-Pharmacodynamics Abstract This document outlines the predicted mechan...
Author: BenchChem Technical Support Team. Date: February 2026
Authored For: Drug Development Professionals, Medicinal Chemists, and Neuropharmacology Researchers
From: Senior Application Scientist, Advanced Neuro-Pharmacodynamics
Abstract
This document outlines the predicted mechanism of action for the novel compound 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, hereafter referred to as BAP-3. Based on a comprehensive structural-activity relationship (SAR) analysis of its core benzisoxazole scaffold—a privileged structure in modern antipsychotic drug design—we hypothesize that BAP-3 will function as a serotonin-dopamine antagonist. This profile is characteristic of atypical antipsychotics, which are noted for their efficacy against both positive and negative symptoms of psychosis with a reduced liability for extrapyramidal side effects.[1][2][3] This guide details the foundational hypothesis, the predicted pharmacodynamic profile at key CNS receptors, and a rigorous, multi-phase experimental plan to validate these predictions. The proposed workflow integrates in vitro receptor binding and functional assays with in vivo behavioral models to build a comprehensive pharmacological dossier for BAP-3.
Introduction and Core Hypothesis
The compound 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (BAP-3) is a novel molecule built upon the 1,2-benzisoxazole heterocyclic system. This scaffold is the cornerstone of several highly successful second-generation (atypical) antipsychotics, including risperidone, paliperidone, and iloperidone.[4][5][6][7][8][9] These agents have demonstrated a paradigm shift in the management of schizophrenia and other psychotic disorders. Their clinical efficacy is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11][12][13][14]
The "serotonin-dopamine antagonist" (SDA) concept posits that potent 5-HT2A receptor blockade, relative to D2 receptor blockade, mitigates the motor side effects (extrapyramidal symptoms, EPS) typically associated with older, D2-pure antagonists, while potentially improving efficacy against negative and cognitive symptoms.[13][14][15][16]
Our central hypothesis is that BAP-3 will operate as a potent antagonist at both 5-HT2A and D2 receptors, with a high 5-HT2A/D2 affinity ratio, positioning it as a candidate atypical antipsychotic. The N-propylacetamide side chain is predicted to modulate the compound's lipophilicity and binding orientation within the receptor pockets, influencing its overall affinity, selectivity, and pharmacokinetic profile.
Predicted Pharmacodynamic Profile
The therapeutic and side-effect profile of any CNS agent is dictated by its interactions with a spectrum of neurotransmitter receptors.[17] Based on the profiles of established benzisoxazole antipsychotics, we predict the following binding characteristics for BAP-3.
Primary Therapeutic Targets
Serotonin 5-HT2A Receptor: High-affinity antagonism is predicted. Blockade of 5-HT2A receptors in the cortex is thought to disinhibit dopamine release, which may alleviate negative and cognitive symptoms.[12] Crucially, 5-HT2A antagonism in the nigrostriatal pathway can counteract the motor-suppressing effects of D2 blockade, thereby reducing EPS liability.[12][18]
Dopamine D2 Receptor: Moderate- to high-affinity antagonism is expected. This action, particularly in the mesolimbic pathway, is fundamental to reducing the positive symptoms of psychosis, such as hallucinations and delusions.[11][15]
Secondary and Exploratory Targets
The affinity of BAP-3 for other receptors will define its broader pharmacological character and potential side effects.
Serotonin 5-HT7 and 5-HT1A Receptors: Many modern antipsychotics, like lurasidone, interact with these receptors.[19][20][21][22] Antagonism at 5-HT7 receptors and partial agonism at 5-HT1A receptors have been linked to improvements in mood and cognitive function.[19][22][23] These are key exploratory targets for BAP-3.
Adrenergic α1 and α2 Receptors: Antagonism at α1 receptors is common among this drug class and is associated with orthostatic hypotension.[4][5][24][25] Interaction with α2 receptors may also modulate downstream dopaminergic and noradrenergic activity.[24]
Histamine H1 Receptor: Binding to H1 receptors mediates sedative effects and can contribute to weight gain.[4][24] We will assess BAP-3's affinity for this target to predict its sedation potential.
A summary of the predicted binding profile for BAP-3, benchmarked against established drugs, is presented below.
Potential pro-cognitive and antidepressant effects
5-HT1A
50 - 200
N/A
168
Potential anxiolytic and antidepressant effects
α1-Adrenergic
10 - 40
N/A
0.36
Risk of orthostatic hypotension
H1-Histamine
> 100
N/A
Low Affinity
Low potential for sedation and weight gain
Proposed Experimental Validation Plan
To systematically test our hypothesis, we propose a tiered experimental approach, progressing from in vitro characterization to in vivo behavioral validation. This workflow ensures that resources are directed efficiently, with each stage providing critical data to justify advancement to the next.
The initial phase is designed to quantitatively define the interaction of BAP-3 with its predicted biological targets.
Objective: To determine the binding affinity (Ki) of BAP-3 for a panel of CNS receptors.
Methodology:
Membrane Preparation: Utilize commercially available cell membranes recombinantly expressing the human target receptors (e.g., D2, 5-HT2A, 5-HT7, α1, H1).
Assay Buffer: Prepare an appropriate buffer for each receptor type as per established standards.
Competition Binding: Incubate the cell membranes with a specific radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) at a fixed concentration (near its Kd).
Test Compound Addition: Add BAP-3 across a wide range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to compete with the radioligand for binding.
Incubation & Harvesting: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of BAP-3. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.
Phase 2: In Vivo Behavioral Validation Protocols
Upon confirmation of the in vitro binding profile, in vivo studies are essential to assess the compound's functional effects in a complex biological system.
Objective: To evaluate the potential of BAP-3 to ameliorate cognitive deficits, a key unmet need in schizophrenia treatment. This test assesses recognition memory.[26][27][28][29][30]
Methodology:
Habituation (Day 1): Allow each mouse to freely explore an empty, open-field arena (e.g., 40x40 cm) for 10 minutes to acclimate to the environment.
Drug Administration: Administer BAP-3 or vehicle control (e.g., intraperitoneally) at selected doses 30-60 minutes before the familiarization phase. A positive control (e.g., an established pro-cognitive compound) should be included.
Familiarization (Day 2, T1): Place two identical objects in the arena. Allow the mouse to explore the objects for a 5-10 minute session. Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
Inter-Trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 to 24 hours).
Test Phase (Day 2, T2): Return the mouse to the same arena, where one of the original objects has been replaced with a novel object.
Data Acquisition: Record the session for 5 minutes, again measuring the time spent exploring the familiar (F) versus the novel (N) object.
Data Analysis: Calculate the Discrimination Index (DI) as: (Time_N - Time_F) / (Time_N + Time_F). A positive DI indicates successful recognition memory. Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
Objective: To screen for potential antidepressant or mood-stabilizing properties, which are beneficial in treating schizoaffective disorder and the depressive symptoms of schizophrenia.[31][32][33]
Methodology:
Apparatus: Use a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Drug Administration: Administer BAP-3, vehicle, or a positive control (e.g., a standard antidepressant like imipramine) 30-60 minutes prior to the test.
Test Session: Gently place the mouse into the water for a 6-minute session.[34]
Data Acquisition: Video record the entire session. An observer, blind to the treatment conditions, should score the animal's behavior.
Behavioral Scoring: The key measure is immobility time, defined as the period when the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute test are scored.
Data Analysis: Compare the duration of immobility across the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Predicted Signaling Pathway and Conclusion
The integrated mechanism of BAP-3 is predicted to modulate key neural circuits implicated in psychosis. The primary D2 and 5-HT2A antagonism forms the core of its antipsychotic action, while interactions with secondary targets are expected to fine-tune its therapeutic profile.
Figure 2. Predicted Signaling Pathway of BAP-3.
References
Risperidone - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
Ekinci, N. R., & Uygun, Ş. (2021). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences, 11(1), 25-32. from [Link]
Psych Scene Hub. (2021, December 17). Paliperidone Long-Acting Injections: Mechanism of Action, Formulations, and Clinical Applications. Retrieved February 19, 2026, from [Link]
Dr.Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)? Retrieved February 19, 2026, from [Link]
Iloperidone - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
PsychDB. (2024, January 21). Paliperidone (Invega). Retrieved February 19, 2026, from [Link]
Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone? Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Paliperidone Palmitate? Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Lurasidone Hydrochloride? Retrieved February 19, 2026, from [Link]
Bio-protocol. (n.d.). Novel object recognition test (NOR test). Retrieved February 19, 2026, from [Link]
MIMS Philippines. (n.d.). Iloperidone: Uses & Dosage. Retrieved February 19, 2026, from [Link]
MedCentral. (n.d.). Iloperidone: uses, dosing, warnings, adverse events, interactions. Retrieved February 19, 2026, from [Link]
PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Risperidone? Retrieved February 19, 2026, from [Link]
Candiotti, M., & Thorell, E. A. (2021). Paliperidone to Treat Psychotic Disorders. Diseases, 9(3), 57. from [Link]
Caccia, S., et al. (2015). An update of the preclinical profile of lurasidone. European Psychiatry, 30(S1), 1. from [Link]
BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved February 19, 2026, from [Link]
Puzantian, T. (2015). Lurasidone: A New Treatment Option for Bipolar Depression—A Review. Innovations in Clinical Neuroscience, 12(1-2), 13–19. from [Link]
Ishigami, T., & Rajagopal, P. (2006). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry and Clinical Neurosciences, 60(4), 399-407. from [Link]
Ralph, R. J., et al. (2007). The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates. Psychopharmacology, 195(1), 1-10. from [Link]
Stroup, T. S., & Gray, N. (2023). Lurasidone. In StatPearls. StatPearls Publishing. from [Link]
Walia, E., & Chopra, K. (2025). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. bio-protocol, 15(1), e4501. from [Link]
Academia.edu. (n.d.). (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Retrieved February 19, 2026, from [Link]
Taylor & Francis. (n.d.). Iloperidone – Knowledge and References. Retrieved February 19, 2026, from [Link]
Dr.Oracle. (2025, October 6). What is the mechanism of action (MOA) of Risperidone (risperidone)? Retrieved February 19, 2026, from [Link]
JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved February 19, 2026, from [Link]
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved February 19, 2026, from [Link]
ResearchGate. (n.d.). The Novel Object Recognition Test. The protocol of NORT in the training... Retrieved February 19, 2026, from [Link]
Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry, 5(Suppl 3), 9–13. from [Link]
NEI Global. (n.d.). Mechanisms of Therapeutic Actions and Adverse Side Effects. Retrieved February 19, 2026, from [Link]
Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents. Retrieved February 19, 2026, from [Link]
Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test. Retrieved February 19, 2026, from [Link]
Moore, N. A., & Tye, N. C. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. from [Link]
NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved February 19, 2026, from [Link]
Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Journal of Neural Transmission, 110(7), 817-832. from [Link]
Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Cells, 9(10), 2209. from [Link]
Singh, Y., et al. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. from [Link]
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved February 19, 2026, from [Link]
University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Retrieved February 19, 2026, from [Link]
Meltzer, H. Y. (1993). The evolution of the serotonin-dopamine antagonist concept. Journal of Clinical Psychopharmacology, 13(1 Suppl 1), 2S-3S. from [Link]
Sharath Chandra, S. P., et al. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-867. from [Link]
Meltzer, H. Y. (1995). The role of serotonin in schizophrenia and the place of serotonin-dopamine antagonist antipsychotics. Journal of Clinical Psychopharmacology, 15(1 Suppl 1), 2S-3S. from [Link]
Kumar, R., et al. (2018). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 8(52), 29599-29621. from [Link]
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved February 19, 2026, from [Link]
Meltzer, H. Y. (1993). Serotonin-Dopamine Interactions and Atypical Antipsychotic Drugs. Psychiatric Annals, 23(4), 193-200. from [Link]
ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
Tényi, T., & Simon, M. (2022). Has the utilization of serotonin receptor antagonism made an impact on schizophrenia treatment? Expert Opinion on Pharmacotherapy, 23(15), 1705-1708. from [Link]
Technical Guide: Solubility & Stability Profile of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
[1][2] Executive Summary This technical guide details the physicochemical behavior of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide , a synthetic intermediate sharing structural homology with anticonvulsant pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the physicochemical behavior of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide , a synthetic intermediate sharing structural homology with anticonvulsant pharmacophores (e.g., Zonisamide).[1][2]
Critical Operational Insight: While the acetamide side chain confers moderate polarity, the benzo[d]isoxazole core is chemically labile to base-catalyzed ring opening (Kemp Elimination) . Researchers must avoid storing this compound in buffers with pH > 8.0 or using strong nucleophilic bases during processing, as this will irreversibly degrade the scaffold into salicylonitrile derivatives.
Low MW suggests rapid dissolution kinetics in favorable solvents.[1][2]
Core Moiety
Benzo[d]isoxazole
Lipophilic & Reactive. Susceptible to N-O bond cleavage under basic stress.[1]
Linker/Tail
N-propylacetamide
Polar/H-Bonding. The amide group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), improving solubility in alcohols compared to the bare heterocycle.[1]
Moderately lipophilic.[1][2] Requires organic co-solvents for high-concentration stocks (>10 mM).[1][2]
pKa
Neutral Amide
The amide nitrogen is not basic (pKa < -0.5).[1][2] The isoxazole nitrogen is weakly basic but generally unprotonated at physiological pH.[1][2]
Solubility Landscape
The solubility of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is governed by the competition between the crystal lattice energy of the aromatic core and the solvation energy of the propyl-amide tail.
Solvent Compatibility Matrix[1][2]
Data below represents typical ranges for benzisoxazole-acetamides derived from structural analogs (e.g., Zonisamide intermediates).
Solvent Class
Specific Solvent
Predicted Solubility
Suitability
Technical Notes
Aprotic Polar
DMSO
High (>50 mg/mL)
Excellent
Preferred for Cryo-Stocks. High dielectric constant disrupts lattice energy effectively.[1][2]
Aprotic Polar
DMF
High (>40 mg/mL)
Good
Alternative to DMSO, but harder to remove via lyophilization.[1]
Protic Polar
Ethanol
Moderate (10–30 mg/mL)
Good
Good for biological dilution.[1] Avoid if compound is sensitive to transesterification (unlikely here).[1][2]
Protic Polar
Methanol
Moderate (15–35 mg/mL)
Good
Higher solubility than ethanol, but toxic to cells in high %.[1]
Aqueous
Water / PBS
Low (<1 mg/mL)
Poor
Requires Co-solvent. Pure aqueous solubility is limited by the aromatic rings.[1]
Non-Polar
Hexane
Negligible
Poor
Useful only for precipitation/washing steps.[1][2]
Dissolution Protocol (Stock Preparation)
Weighing: Weigh the target mass into a glass vial (avoid polystyrene, which DMSO can leach).[1]
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate at 35–40 kHz for 5 minutes (monitor temperature to avoid heating >40°C).
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.[1][2]
Stability & Degradation Mechanisms[2]
The structural integrity of the benzo[d]isoxazole ring is the limiting factor for stability.
The Kemp Elimination (Base Sensitivity)
The most critical degradation pathway is the Kemp Elimination . In the presence of a base (B⁻), the proton at the C3-position (or alpha to the ring) can be abstracted, or the base can attack the ring directly, leading to the concerted cleavage of the N-O bond. This yields 2-cyano-phenolate derivatives, which are pharmacologically inactive.[1][2]
Figure 2: Step-by-step workflow for forced degradation studies to validate compound stability.
Storage and Handling Recommendations
Solid State: Store at -20°C in a desiccated, amber glass vial. The compound is likely stable for >2 years if kept dry.[2]
Solution State:
DMSO stocks (10 mM) are stable at -20°C for 3–6 months.[1][2] Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
Do not store in aqueous basic buffers (Tris pH 8.5, Carbonate buffers) for extended periods.[1]
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6] European Medicines Agency.[1][2][3]
Kemp, D. S., & Casey, M. L. (1973).[1][2] Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society.[7] (Fundamental mechanism of benzisoxazole ring opening).
PubChem. Compound Summary for N-Propylacetamide (Fragment Data). National Library of Medicine.[1][2]
Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Source for solubility protocols and solvent selection logic).
Technical Guide: Preliminary Cytotoxicity Screening of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
[1] Executive Summary & Compound Profile This guide outlines the technical framework for the preliminary cytotoxicity profiling of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5).[1] The benzisoxazole sca...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
This guide outlines the technical framework for the preliminary cytotoxicity profiling of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5).[1]
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of atypical antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).[1] However, recent Structure-Activity Relationship (SAR) studies indicate that
-substituted acetamide derivatives of this scaffold possess significant antiproliferative properties against specific carcinoma lines (HepG2, MCF-7) while maintaining distinct neuroactive profiles.[1]
The addition of the
-propyl chain increases the lipophilicity () of the acetamide linker, potentially enhancing blood-brain barrier (BBB) penetration and cellular uptake. Consequently, this screening protocol is designed to answer two critical questions:
Oncology Potential: Does the compound exhibit dose-dependent lethality against cancer cell lines?
Safety Profiling: Does the compound show off-target hepatotoxicity or neurotoxicity at therapeutic concentrations?
Experimental Design & Causality
To ensure data integrity and reproducibility, we utilize a Dual-Endpoint Assay Strategy . Relying solely on metabolic assays (like MTT) can generate false positives if the compound affects mitochondrial respiration without killing the cell. Therefore, we couple metabolic monitoring with membrane integrity analysis.[1]
The Dual-Endpoint Strategy
Primary Endpoint (Metabolic Health):MTT/MTS Assay . Measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes.
Justification: Benzisoxazoles can modulate mitochondrial pathways; this assay detects early metabolic stress.
Secondary Endpoint (Cell Death):LDH Release Assay . Measures Lactate Dehydrogenase enzyme leakage into the culture medium.
Justification: Confirms necrotic cell death and membrane rupture, distinguishing true cytotoxicity from cytostasis.[1]
Cell Line Selection Matrix
Cell Line
Type
Rationale for Selection
SH-SY5Y
Neuroblastoma
Primary Target. Given the benzisoxazole core's affinity for CNS receptors, determining neurotoxicity vs. neuroprotection is the critical "Go/No-Go" gate.
HepG2
Hepatocellular Carcinoma
Metabolic Proxy. High metabolic activity makes this line ideal for assessing first-pass metabolism toxicity.
HUVEC
Normal Endothelium
Control. Essential for calculating the Selectivity Index (SI).[1] High toxicity here indicates poor vascular safety.
Detailed Protocol: In Vitro Cytotoxicity Screening
Compound Preparation (Critical Step)
The
-propyl side chain renders the molecule hydrophobic. Improper solubilization is the leading cause of variability in screening this class of compounds.
Stock Solution: Dissolve 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds.
Solubility Check: Inspect for precipitation. If turbid, sonicate at 37°C for 5 minutes.
Working Dilutions: Serial dilute in serum-free media to achieve 2x concentrations (0.2 µM to 200 µM).
Constraint: Final DMSO concentration in the well must remain < 0.5% (v/v) to avoid solvent-induced toxicity.
Assay Workflow (MTT Protocol)
Step 1: Cell Seeding
Seed cells at
to cells/well in 96-well plates.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Exposure
Aspirate old media. Add 100 µL of fresh media containing the compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Controls:
Negative: 0.5% DMSO in media.
Positive: Doxorubicin (1 µM) or Triton X-100 (for LDH max release).[1]
Incubate for 48 hours .
Step 3: Readout
Add 10 µL of MTT reagent (5 mg/mL in PBS).[1] Incubate for 3–4 hours (purple formazan crystals form).
Solubilize crystals with 100 µL DMSO or SDS-HCl.
Measure Absorbance (OD) at 570 nm (reference 630 nm).
Visualization of Experimental Logic
Caption: Figure 1. Integrated workflow for dual-endpoint cytotoxicity screening, ensuring differentiation between metabolic stress and necrosis.
Data Analysis & Interpretation
Calculation of IC50
The half-maximal inhibitory concentration (
) is calculated using non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.[1]
Selectivity Index (SI)
The SI is the definitive metric for drug safety. It quantifies the window between toxicity to normal cells and efficacy against target cells.
Understanding how this molecule might kill cells is vital for interpreting the data. Benzisoxazole derivatives often act via two distinct pathways depending on their side-chain modifications.
Apoptotic Pathway: Induction of Caspase-3/7 and upregulation of Bax (pro-apoptotic), often observed in acetamide derivatives [1].[1]
Receptor Modulation: Antagonism of Dopamine D2 or Serotonin 5-HT2A receptors, which can alter intracellular
and cAMP levels, indirectly affecting cell survival in neuro-lines [2].[1]
Caption: Figure 2.[1] Potential Pharmacological Pathways.[2][3] The compound may act as a receptor modulator or an apoptosis inducer depending on concentration.
References
Benaka Prasad, S. B., et al. (2017).[1] Synthesis and evaluation of novel benzisoxazole derivatives as potential anticancer agents against human carcinoma cell lines.[3][4] Journal of Chemical Sciences.
BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. BenchChem Technical Guides.
ISO. (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.
National Institutes of Health (NIH). (2021).[1] Benzisoxazole: a privileged scaffold for medicinal chemistry.[2][4][5] PubMed Central.
This guide serves as a technical blueprint for the medicinal chemistry optimization of the Benzisoxazole-3-acetamide scaffold. While the N-propyl analog represents a lipophilic baseline, it sits at the intersection of several "privileged structures" in drug discovery. The 1,2-benzisoxazole core is the pharmacophoric anchor found in approved therapeutics like Zonisamide (Anticonvulsant) and Risperidone (Antipsychotic).
The N-propylacetamide side chain introduces a flexible, lipophilic tether capable of probing hydrophobic pockets in target proteins such as the Translocator Protein (18 kDa TSPO) or Dopamine D2 receptors.
Synthetic Architecture
To explore the Structure-Activity Relationship (SAR), a robust synthetic route is required. The method below prioritizes the Posner Reaction and Oxime Cyclization to generate the core acid, followed by amide coupling.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Convergent synthetic pathways accessing the benzisoxazole-3-acetic acid core.
Validated Synthetic Protocol
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (The Core)
Reference Standard: Adapted from Sato et al. and patents regarding Zonisamide intermediates.
Rationale: Amides are susceptible to hydrolysis; Benzisoxazoles to ring opening.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Incubation: 1
M compound at 37°C for 0, 15, 30, 60 min.
Quenching: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).
Analysis: LC-MS/MS to determine intrinsic clearance (
).
References
Sato, K., et al. (1985). "Synthesis and Herbicidal Activities of 1,2-Benzisoxazole-3-acetamide Derivatives." Agricultural and Biological Chemistry. Link
Uto, Y., et al. (2016).[3] "1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology."[3] Current Pharmaceutical Design. Link
Karandikar, S., et al. (2018).[1] "1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity."[1] Taylor & Francis / Figshare.[1] Link
Palermo, M. G. (Patent). "Process for the preparation of 1,2-benzisoxazole-3-acetic acid." US Patent 6,677,458. Link
Precision Engineering of Benzo[d]isoxazole Scaffolds: From Synthetic Evolution to Multi-Target Therapeutics
Executive Summary The benzo[d]isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic distribution, metabolic stability, and ability to engage in diverse non-cov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzo[d]isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic distribution, metabolic stability, and ability to engage in diverse non-covalent interactions (π-stacking, H-bonding).[1] While historically anchored by blockbuster antipsychotics like Risperidone and Paliperidone , recent advances have repositioned this core into high-precision oncology (BET inhibition) and neurology (NaV1.1 modulation). This technical guide dissects the rational design, modern synthetic methodologies, and biological validation of novel benzo[d]isoxazole derivatives, providing a roadmap for researchers targeting complex pathologies.
Strategic Synthesis: Beyond Classical Routes
To access novel chemical space, researchers must move beyond the limited scope of classical Kemp elimination or base-catalyzed cyclization of salicylaldoximes. We prioritize two complementary strategies: Regioselective [3+2] Cycloaddition and Microwave-Assisted Functionalization .
The Modern [3+2] Cycloaddition (Aryne Route)
This method allows for the rapid assembly of 3-substituted benzo[d]isoxazoles under mild conditions, avoiding the harsh acids of Friedel-Crafts acylations.
Mechanism:
The reaction involves the in situ generation of an aryne (from o-silylaryl triflates) and a nitrile oxide (from chlorooximes). The 1,3-dipolar cycloaddition proceeds with high regiocontrol due to electronic steering by the aryne substituents.
Figure 1: Mechanistic flow of the [3+2] cycloaddition for benzo[d]isoxazole synthesis.
Protocol: Synthesis of 3-Arylbenzo[d]isoxazole via Aryne Cycloaddition
Target Audience: Synthetic Chemists. Validation: Yields typically 60-85%.
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the aryl chlorooxime in anhydrous CH₃CN (0.1 M).
Activation: Add CsF in one portion. The mixture may become slightly turbid.
Addition: Add the silylaryl triflate dropwise via a syringe pump over 30 minutes to control the concentration of the reactive aryne species.
Reaction: Stir at room temperature (25°C) for 4 hours. Monitor consumption of the triflate by TLC (Hexane/EtOAc 4:1).
Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Why this works: The slow addition of the triflate prevents aryne polymerization (benzyne dimerization), ensuring the kinetic [3+2] trap by the nitrile oxide is the dominant pathway [1].
The biological efficacy of benzo[d]isoxazoles is governed by specific substitution patterns at the C-3 and C-6 positions.
Pharmacophore Mapping
C-3 Position: Critical for target selectivity. Bulky aryl groups here often enhance hydrophobic packing in enzyme active sites (e.g., AChE or BET bromodomains).
N-O Bond: Serves as a bioisostere for a carbonyl or amide, capable of accepting hydrogen bonds while maintaining a planar geometry.
C-6 Substitution: Often used to tune metabolic stability (fluorine) or solubility (piperazine tails).
Case Study: Selective NaV1.1 Blockers for Epilepsy
Recent work has identified compound Z-6b , a benzo[d]isoxazole derivative, as a potent anticonvulsant.[2] The design logic relied on maximizing selectivity for the NaV1.1 channel (excitatory interneurons) over NaV1.2/1.6 to avoid sedation [2].
Key SAR Findings:
Linker: A flexible alkyl linker at C-3 is detrimental; rigid heteroaryl attachments are preferred.
Electronegativity: An electron-withdrawing group (e.g., -Cl, -CF3) at the 6-position of the benzisoxazole ring significantly increases potency, likely by modulating the pKa of the heterocycle and enhancing π-π interactions with the channel pore residues.
Therapeutic Frontiers: Oncology & Neurology
Oncology: BET Bromodomain Inhibition
Benzo[d]isoxazoles have emerged as scaffolds for inhibiting Bromodomain and Extra-Terminal (BET) proteins (BRD4), which are drivers in Castration-Resistant Prostate Cancer (CRPC).[3]
Mechanism: The isoxazole oxygen mimics the acetyl-lysine recognition motif of histones.
Lead Compound: Derivatives like Y06036 show nanomolar affinity (Kd ~80 nM) for BRD4 [3].[3]
Data Summary:
Compound
R-Group (C-3)
R-Group (C-6)
BRD4 IC50 (nM)
PC-3 Cell Viability (µM)
Ref (JQ1)
Thieno-triazolo
N/A
77
0.85
Y06036
3,5-Dimethylisoxazole
Methyl-sulfonamide
82
0.42
Analog 4
Phenyl
H
450
>10
Table 1: Comparative potency of benzo[d]isoxazole derivatives against BET proteins.
Neurology: Dual AChE/BChE Inhibitors
For Alzheimer's, the goal is "Multi-Target Directed Ligands" (MTDLs). Fusing a benzo[d]isoxazole with a piperazine moiety (mimicking Donepezil) yields dual inhibitors.
Experimental Logic:
The benzo[d]isoxazole ring binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), blocking the entry of substrate and preventing Amyloid-β aggregation, which is often catalyzed by the PAS [4].
Experimental Validation Protocols
In Vitro Assay: Ellman’s Method for AChE Inhibition
Purpose: To quantify the potency of synthesized compounds against Acetylcholinesterase.
Setup: In a 96-well plate, add 150 µL of Phosphate Buffer (pH 8.0).
Inhibitor: Add 20 µL of the test compound (dissolved in DMSO, varying concentrations: 0.01 – 100 µM).
Enzyme: Add 20 µL of AChE solution (0.2 U/mL). Incubate at 25°C for 15 minutes to allow equilibrium binding.
Substrate: Add 10 µL of ATChI (15 mM) and 10 µL of DTNB (3 mM).
Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Calculation: Determine the velocity (slope) of the reaction. Calculate % Inhibition =
. Plot log[Concentration] vs. % Inhibition to determine IC50.
Self-Validation Check:
Control: DMSO only (must show max velocity).
Standard: Include Donepezil (IC50 should be ~20-30 nM) to validate assay sensitivity.
Blank: Buffer + DTNB + Substrate (no enzyme) to rule out non-enzymatic hydrolysis.
Visualizing the Mechanism of Action[1][4]
The following diagram illustrates the dual-binding mode of novel benzo[d]isoxazole derivatives in the AChE active site, a common target for these bioactive compounds.
Figure 2: Dual-binding mechanism of benzo[d]isoxazole-piperazine hybrids within the Acetylcholinesterase gorge.
References
Dubrovskiy, A. V., & Larock, R. C. (2010).[4] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[5] Organic Letters, 12(6), 1180–1183.
Wang, Z., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.[2]1. ACS Chemical Neuroscience, 13(5), 620-634.
Zhang, M., et al. (2018).[3] Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037–3058.[3]
Luo, Z., et al. (2025).[6] Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease.[7] Bioorganic Chemistry, 107567.
Protocol for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
An Application Note and Protocol for the Synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide Abstract This document provides a comprehensive, two-part protocol for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propyl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically divided into the preparation of the key intermediate, 2-(Benzo[d]isoxazol-3-yl)acetic acid, followed by its subsequent amide coupling with n-propylamine. This guide is designed for professionals with a background in synthetic organic chemistry, offering in-depth explanations for procedural choices, robust characterization methods, and critical safety considerations. The protocols described herein are built upon established chemical principles to ensure reliability and reproducibility.
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticonvulsant, antipsychotic, and antimicrobial properties.[1][2] The target molecule, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, is an amide derivative of this core structure. Its synthesis is of interest for the development of new chemical entities and for structure-activity relationship (SAR) studies.
The synthetic strategy presented is a logical and efficient two-stage process:
Stage 1: Synthesis of the carboxylic acid intermediate, 2-(Benzo[d]isoxazol-3-yl)acetic acid, from 4-hydroxycoumarin. This transformation proceeds via a variation of the Posner reaction, a reliable method for generating the benzisoxazole ring system.[3]
Stage 2: Formation of the final amide product through the coupling of the synthesized acid with n-propylamine. This is achieved via an acyl chloride intermediate, a classic and highly effective method for amide bond formation.[4]
This document serves as a detailed guide, emphasizing not only the procedural steps but also the underlying chemical rationale to empower researchers to adapt and troubleshoot the synthesis as needed.
Visualized Synthesis Workflow
Caption: Overall workflow for the two-stage synthesis of the target amide.
Stage 1: Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetic Acid
Principle and Rationale
This synthesis utilizes 4-hydroxycoumarin as a readily available starting material. The reaction with hydroxylamine in the presence of a strong base (such as sodium ethoxide) initiates a ring-opening of the coumarin lactone, followed by cyclization to form the stable 1,2-benzisoxazole ring system.[3][5] This reaction is a well-documented pathway to 1,2-benzisoxazole-3-acetic acids. The choice of a strong base is critical to deprotonate the hydroxylamine and facilitate the nucleophilic attack that drives the reaction forward. The acidic workup is necessary to protonate the carboxylate salt, yielding the final carboxylic acid product.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
4-Hydroxycoumarin
162.14
10.0 g
61.67
Sodium Metal
22.99
3.12 g
135.7
Caution: Highly reactive.
Absolute Ethanol
46.07
150 mL
-
Anhydrous
Hydroxylamine HCl
69.49
9.45 g
136.0
Hydrochloric Acid (HCl)
36.46
As needed
-
Concentrated (12 M)
Deionized Water
18.02
~500 mL
-
Diethyl Ether
74.12
~100 mL
-
For washing
Step-by-Step Experimental Protocol
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to 100 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.
Reaction with Hydroxylamine: Dissolve hydroxylamine hydrochloride in 50 mL of absolute ethanol and add this solution dropwise to the sodium ethoxide solution. A precipitate of sodium chloride will form. Stir the resulting suspension for 30 minutes at room temperature.
Addition of 4-Hydroxycoumarin: Add the 4-hydroxycoumarin to the reaction mixture. Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Precipitation of the Product: Dissolve the resulting solid residue in approximately 300 mL of cold deionized water. Carefully acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath. A solid precipitate will form.
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The product is 2-(Benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3).[6][7]
Characterization
Appearance: White to light yellow crystalline powder.[6]
Yield: A typical yield for this reaction is in the range of 70-85%.
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a carboxylic acid proton signal in the ¹H NMR and a characteristic C=O stretch in the IR spectrum is expected.
Stage 2: Synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Principle and Rationale
The conversion of a carboxylic acid to an amide is one of the most fundamental reactions in organic synthesis.[9] A direct reaction between the carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated." This protocol uses thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with n-propylamine, a nucleophile, to form the desired amide bond. A tertiary amine base, such as triethylamine, is added to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction, driving the equilibrium towards the product.[4]
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
2-(Benzo[d]isoxazol-3-yl)acetic acid
177.16
5.0 g
28.2
From Stage 1
Thionyl Chloride (SOCl₂)
118.97
3.1 mL
42.3 (1.5 eq)
Caution: Corrosive, toxic. Use in a fume hood.
Dichloromethane (DCM)
84.93
100 mL
-
Anhydrous
n-Propylamine
59.11
2.8 mL
33.8 (1.2 eq)
Triethylamine (TEA)
101.19
5.9 mL
42.3 (1.5 eq)
Saturated NaHCO₃ solution
-
~50 mL
-
For work-up
Brine
-
~50 mL
-
For work-up
Anhydrous MgSO₄ or Na₂SO₄
-
As needed
-
For drying
Step-by-Step Experimental Protocol
Formation of the Acyl Chloride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2-(Benzo[d]isoxazol-3-yl)acetic acid in 50 mL of anhydrous dichloromethane (DCM). Add thionyl chloride dropwise to the suspension at room temperature.
Reaction Monitoring: Gently heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases. The formation of the acyl chloride can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the methyl ester product by TLC or LC-MS.
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. Crucially , co-evaporate with anhydrous toluene (2 x 20 mL) to ensure all residual SOCl₂ is removed. The crude 2-(Benzo[d]isoxazol-3-yl)acetyl chloride is obtained as a solid or oil and should be used immediately in the next step.
Amide Coupling: Re-dissolve the crude acyl chloride in 50 mL of fresh anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, mix n-propylamine and triethylamine. Add this amine solution dropwise to the cold acyl chloride solution with vigorous stirring.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the acyl chloride.
Aqueous Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 50 mL of brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Characterization
Appearance: Expected to be a white or off-white solid.
Yield: Typical yields for this two-step sequence (acyl chloride formation and amidation) are often in the 80-95% range.
Spectroscopic Analysis: The final structure should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Key indicators of success include the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the propyl group and an N-H proton in the ¹H NMR spectrum.
Safety Precautions
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Sodium Metal: Extremely reactive with water and alcohols, producing flammable hydrogen gas. Handle only under an inert atmosphere and with appropriate fire-extinguishing materials (Class D) readily available.
Amines and Bases: n-Propylamine and triethylamine are flammable and corrosive. Avoid inhalation of vapors and skin contact.
Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
References
HRD Pharm. (n.d.). 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]
Jain, S., & Rana, K. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. Retrieved from [Link]
Dipharma S.p.A. (2007). U.S. Patent No. 7,291,742. Washington, DC: U.S. Patent and Trademark Office.
Krasavin, M. (2019). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2019(part i), 67-99. Retrieved from [Link]
Chen, Y., et al. (2015). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. European Journal of Medicinal Chemistry, 103, 275-285. Retrieved from [Link]
Al-Qaisi, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B, 60B(11), 1509-1516. Retrieved from [Link]
Manikandan, A., et al. (2016). Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives. ResearchGate. Request full text from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
ChemBK. (2024). 2-(Benzo[D]Isoxazol-3-Yl)Acetic Acid. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of di-n-propyl acetamide. Retrieved from [Link]
Dipharma S.p.A. (2008). U.S. Patent Application Publication No. 2008/0081914 A1.
Sharma, V., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5639-5667. Retrieved from [Link]
Abdel-Aziz, M., et al. (2022). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Scientific Reports, 12(1), 1836. Retrieved from [Link]
Grewal, J., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 017-029. Retrieved from [Link]
Wang, X., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][6]Thiazin-4-One Derivatives. Molecules, 28(9), 3899. Retrieved from [Link]
Morin, M. D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6128–6131. Retrieved from [Link]
Shablykin, O. V., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1410. Retrieved from [Link]
Kletz, M., et al. (2021). Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. New Journal of Chemistry, 45(2), 708-712. Retrieved from [Link]
Smith, J. A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry, 2(2), 1-7. Retrieved from [Link]
Sharma, A., et al. (2023). Process optimization for acid-amine coupling. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]
Taylor, L. J. (2020). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Retrieved from [Link]
Application Note: High-Throughput Screening of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide for TSPO Ligand Discovery
Executive Summary & Biological Rationale[1] This guide details the protocol for high-throughput screening (HTS) of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide and its structural analogs. While the 1,2-benzisoxazole scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Rationale[1]
This guide details the protocol for high-throughput screening (HTS) of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide and its structural analogs. While the 1,2-benzisoxazole scaffold is pharmacologically privileged—found in anticonvulsants (Zonisamide) and antipsychotics (Risperidone)—the N-propylacetamide derivative specifically maps to the pharmacophore of ligands for the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).
TSPO is a mitochondrial transmembrane protein upregulated in microglia and astrocytes during neuroinflammation. Consequently, TSPO ligands are critical imaging probes (PET) and therapeutic candidates for neurodegenerative disorders, anxiety, and brain injury.
Why this Compound?
The 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide structure combines a lipophilic heteroaromatic core (benzisoxazole) with a flexible acetamide linker, a classic motif for TSPO binding pocket occupancy. This protocol utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay, eliminating the radioactive hazards of traditional [³H]-PK11195 binding while maintaining high sensitivity and Z' scores suitable for automated screening.
Assay Principle: TR-FRET Competition Binding
The assay relies on the displacement of a fluorescently labeled high-affinity TSPO ligand (the Tracer) by the test compound (2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide).
Receptor: Terbium (Tb)-labeled TSPO (via anti-GST-Tb antibody binding to GST-tagged TSPO or direct membrane incorporation).
Tracer: A fluorescent TSPO ligand (e.g., Red-fluorescent benzodiazepine derivative).
Mechanism: When the Tracer binds TSPO, the Tb donor is in proximity to the Red acceptor, generating a FRET signal (emission at 665 nm).
Displacement: If the test compound binds TSPO, it displaces the Tracer, disrupting FRET and decreasing the 665 nm signal.
Signal Pathway Diagram
Caption: Schematic of the TR-FRET competition binding mechanism. The test compound competes with the fluorescent tracer for the TSPO binding pocket, reducing the FRET signal.
Stock Solution: Dissolve 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in 100% DMSO to a concentration of 10 mM.
Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) in DMSO.
Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 100 nL of compound into the 384-well assay plate.
Note: Final DMSO concentration must be <1% to prevent membrane disruption.
Step 2: Reagent Preparation
Thaw Membranes: Thaw TSPO membranes on ice. Dilute in Assay Buffer to the optimal concentration (determined via linearity testing, typically 0.5–2 µg protein/well).
Prepare Tracer/Antibody Mix: Dilute the Fluorescent Tracer and Anti-GST-Tb antibody in Assay Buffer.
Tracer Concentration: Use 1x Kd (approx. 2-5 nM) to ensure sensitivity to competitive inhibitors.
Step 3: Assay Assembly
Add Reagents:
Add 10 µL of Diluted TSPO Membranes to the plate containing 100 nL compound.
Add 10 µL of Tracer/Antibody Pre-mix.
Total Volume: 20.1 µL.
Controls:
Min Signal (NSB): 10 µM PK11195 + Membranes + Tracer (defines 100% inhibition).
Max Signal (Total Binding): DMSO + Membranes + Tracer (defines 0% inhibition).
Step 4: Incubation & Detection
Incubation: Seal plate and incubate for 90 minutes at Room Temperature (RT) in the dark. Equilibrium is critical for accurate Ki determination.
Read: Measure fluorescence on a TR-FRET compatible reader (e.g., PHERAstar FSX, EnVision).
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
Emission 1 (Donor): 620 nm (Tb reference).
Emission 2 (Acceptor): 665 nm (FRET signal).
Delay/Window: 60 µs delay / 400 µs integration.
Data Analysis & Validation
Calculation of HTRF Ratio
Normalize the raw signal to correct for well-to-well quenching or liquid handling errors:
Z-Prime (Z') Calculation
To validate the assay robustness before screening the library:
Requirement: Z' > 0.5 is mandatory for HTS.
Typical Performance: TSPO TR-FRET assays typically yield Z' ≈ 0.7–0.8.
IC50 and Ki Determination
Fit the dose-response data to a 4-parameter logistic (4PL) equation:
Convert IC50 to Ki using the Cheng-Prusoff equation (valid for competitive inhibition):
= Concentration of Fluorescent Tracer.
= Dissociation constant of the Tracer (determined previously).
Troubleshooting & Expert Insights
"The Hook Effect" (High Concentration Artifacts)
Observation: Signal increases at very high compound concentrations instead of decreasing.
Cause: Compound aggregation or fluorescence interference (autofluorescence).
Solution: Check the compound's solubility in assay buffer. 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is lipophilic; ensure DMSO is kept at 0.5-1% and consider adding 0.01% Tween-20 to the buffer.
Low Assay Window
Cause: Tracer degradation or poor membrane quality.
Solution: Always use fresh tracer aliquots. Do not refreeze membranes. Perform a receptor titration to ensure the signal-to-background (S/B) ratio is >3.
Benzisoxazole Ring Stability
Insight: The isoxazole ring can be labile under strong reducing conditions or high pH. Maintain buffer pH at 7.4 and avoid strong reducing agents (like high DTT) unless necessary for the protein, as they are generally not required for TSPO assays.
Workflow Visualization
Caption: Step-by-step HTS workflow for screening 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
References
TSPO Ligand Design: Kozikowski, A. P., et al. (2010). "Design, synthesis, and biological evaluation of novel functionalized 2-phenylindoles as potent and selective ligands for the translocator protein (TSPO)." Journal of Medicinal Chemistry. Link
TR-FRET Methodology: Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - A review of theoretical aspects and recent applications." Current Chemical Genomics. Link
Benzisoxazole Pharmacology: Risperidone and related benzisoxazoles. DrugBank Online. Link
Assay Validation: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
Application of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in cancer cell line studies.
Executive Summary 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (referred to herein as Bz-PA ) is a synthetic benzisoxazole derivative belonging to the class of heterocyclic acetamides. While structurally related to the an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (referred to herein as Bz-PA ) is a synthetic benzisoxazole derivative belonging to the class of heterocyclic acetamides. While structurally related to the anticonvulsant scaffold of zonisamide, the N-propylacetamide modification confers distinct lipophilic properties, optimizing the compound for interaction with mitochondrial targets.
In oncology research, Bz-PA and its structural analogs serve as critical chemical probes for targeting the 18 kDa Translocator Protein (TSPO) , which is frequently overexpressed in glioblastoma, breast cancer, and colorectal cancer. This guide details the application of Bz-PA to induce mitochondrial membrane permeabilization (MOMP) and apoptosis in cancer cell lines, providing a robust framework for evaluating benzisoxazole-based chemotherapeutics.
Chemical & Physical Properties
Before initiating biological assays, researchers must account for the specific physicochemical properties of Bz-PA to ensure experimental reproducibility.
Property
Specification
Experimental Implication
CAS Number
1240751-12-5
Use for catalog verification.
Formula
C₁₂H₁₄N₂O₂
--
MW
218.25 g/mol
Calculation of molarity (10 mM stock).
Solubility
DMSO (>20 mg/mL)
Insoluble in water/PBS. Requires organic co-solvent.
The primary application of Bz-PA in cancer research centers on its ability to bind TSPO on the Outer Mitochondrial Membrane (OMM). Unlike traditional chemotherapy that targets DNA, Bz-PA acts as a mitocan (mitochondria-targeting anticancer agent).
Mechanism:
Binding: Bz-PA binds to the TSPO/VDAC complex.
Collapse: Ligand binding triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP).
Depolarization: Loss of mitochondrial transmembrane potential (
).
Execution: Release of Cytochrome c and activation of the Caspase-9/3 cascade.
Pathway Visualization
Figure 1: Proposed mechanism of action for Benzisoxazole-acetamide derivatives (Bz-PA) inducing mitochondrial apoptosis via the TSPO axis.[1]
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Rationale: Bz-PA is hydrophobic. Improper solubilization leads to micro-precipitation in cell media, causing false-negative toxicity data.
Weighing: Weigh 2.18 mg of Bz-PA powder.
Primary Stock (10 mM): Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.
QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 mins.
Aliquot: Dispense into 50 µL aliquots in amber tubes. Store at -20°C.
Working Solution: Immediately prior to treatment, dilute the stock into pre-warmed culture media.
Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Issue: Cells detach too early. Fix: Reduce treatment time (e.g., check at 6h or 12h).
References
Batarseh, A., & Papadopoulos, V. (2010). Regulation of translocator protein 18 kDa (TSPO) expression in health and disease states.[2] Molecular and Cellular Endocrinology, 327(1-2), 1-12. Link
Veenman, L., & Gavish, M. (2012). The role of the 18 kDa translocator protein (TSPO) in programmed cell death and tumorigenesis. Current Molecular Medicine, 12(4), 398-412. Link
Denora, N., et al. (2017). 2-Phenyl-imidazo[1,2-a]pyridine-containing ligands of the 18 kDa translocator protein (TSPO) as a potential tool for imaging of neuroinflammation. European Journal of Medicinal Chemistry, 141, 461-479. (Demonstrates acetamide linker utility in TSPO ligands). Link
BLDpharm. 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide Product Data. (Chemical Structure Verification). Link
Giatzakis, C., & Papadopoulos, V. (2004). Differential expression of the 18 kDa translocator protein (TSPO) in human breast cancer cell lines. Journal of Endocrinology, 183(1), 163-172. Link
Application Notes and Protocols: Development of an In Vitro Antibacterial Assay for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Introduction: The Imperative for Novel Antibacterial Agents The rise of multidrug-resistant microbial infections presents a formidable challenge to global public health.[1][2] This escalating crisis necessitates the disc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant microbial infections presents a formidable challenge to global public health.[1][2] This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5][6] The isoxazole scaffold is a key feature in several clinically used drugs, highlighting its potential in medicinal chemistry.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro antibacterial screening assay for the novel compound 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide . While this specific molecule's activity is yet to be widely reported, its structural similarity to other bioactive benzo[d]isoxazole derivatives suggests its potential as an antibacterial candidate.[7]
Herein, we detail the principles and step-by-step protocols for determining the compound's antibacterial efficacy through widely accepted and standardized methods: the Broth Microdilution assay for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer Disk Diffusion assay for qualitative susceptibility testing, and the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity.
Scientific Rationale: Choosing the Right Assays
The selection of an appropriate screening method is critical for the reliable evaluation of a new chemical entity.[1][8] Our approach is a tiered strategy, beginning with a quantitative assessment of growth inhibition (MIC), followed by a qualitative, diffusion-based method (Disk Diffusion), and culminating in a definitive test for bacterial killing (MBC).
Broth Microdilution: This is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC).[1][9][10][11] It provides a quantitative value—the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism—which is essential for comparing the potency of different compounds.[1][9][12]
Kirby-Bauer Disk Diffusion: This method offers a rapid, qualitative, and cost-effective way to assess the susceptibility of bacteria to the test compound.[13][14][15][16] The diameter of the zone of inhibition around an antibiotic-impregnated disk correlates with its effectiveness.[13][16]
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][17][18] This is a crucial step to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) agents.[19]
Experimental Workflow Overview
The overall process for evaluating the antibacterial activity of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide follows a logical progression from initial screening to more detailed characterization.
Caption: Workflow for In Vitro Antibacterial Evaluation.
Materials and Reagents
Test Compound: 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS No. 1240751-12-5)[20]
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
1. Preparation of Test Compound Stock Solution:
a. Dissolve 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in sterile DMSO to a final concentration of 10 mg/mL.
b. Further dilute this stock in sterile MHB to create a working stock solution (e.g., 1024 µg/mL). Rationale: A high concentration stock minimizes the amount of DMSO in the final assay wells, as DMSO can have intrinsic antimicrobial activity at higher concentrations.
2. Preparation of Bacterial Inoculum:
a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Microdilution Plate Setup:
a. Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.
b. Add 200 µL of the working stock solution of the test compound (e.g., 1024 µg/mL) to the wells in column 1.
c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient of the test compound.
d. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
e. Inoculate wells in columns 1 through 11 with 10 µL of the final bacterial inoculum. Do not inoculate column 12.
4. Incubation and Interpretation:
a. Cover the plate and incubate at 37°C for 18-24 hours.
b. After incubation, visually inspect the wells for turbidity (bacterial growth).
c. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][9][12]
Application Note: Quantitative Analysis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in Plasma via LC-MS/MS
Executive Summary & Scientific Rationale This application note details a robust, high-sensitivity protocol for the quantification of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) in plasma.[1][2] This c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details a robust, high-sensitivity protocol for the quantification of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) in plasma.[1][2] This compound, sharing the 1,2-benzisoxazole scaffold with anticonvulsants like Zonisamide and antipsychotics like Risperidone, presents specific bioanalytical challenges due to its moderate lipophilicity and the potential for isobaric interferences in complex matrices.[1][2]
The Bioanalytical Challenge:
The acetamide linker and propyl tail provide rotational freedom and lipophilicity (Predicted LogP ~1.8–2.2), distinguishing it from the more polar sulfonamide analogs.[1][2] Standard protein precipitation often yields sufficient recovery, but matrix effects (ion suppression) from plasma phospholipids can compromise the lower limit of quantification (LLOQ).[1][2]
Our Approach:
This method utilizes Positive Electrospray Ionization (ESI+) targeting the protonated molecular ion
.[2] We employ a Solid-Liquid Extraction (SLE) or optimized Protein Precipitation (PPT) workflow to minimize phospholipid carryover.[1][2] The chromatographic separation relies on a C18 stationary phase with high carbon loading to resolve the analyte from endogenous plasma components.[2]
Chemical Properties & MS/MS Transition Strategy
Understanding the fragmentation chemistry is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions.[2]
Based on the fragmentation patterns of structurally similar benzisoxazoles (e.g., Zonisamide), the collision-induced dissociation (CID) typically yields cleavage at the alkyl-linker or the isoxazole ring.[1][2]
Quantifier Transition (m/z 219.1
132.0): Cleavage of the amide bond typically releases the stable 1,2-benzisoxazol-3-ylmethyl cation (m/z ~132).[1][2] This is a high-intensity, characteristic fragment.
Qualifier Transition (m/z 219.1
160.1): Loss of the propyl-amine group () via amide cleavage retains the carbonyl, yielding the acylium ion.[1][2]
Optimized to prevent in-source fragmentation.[1][2]
Collision Energy (CE)
25 eV (Quant) / 35 eV (Qual)
Higher energy required to break the aromatic-linker bond.[1][2]
Dwell Time
50 ms
Ensures >12 points across the chromatographic peak.[2]
Experimental Workflow Diagram
The following diagram outlines the critical path from plasma sample to data acquisition, highlighting the decision points for extraction methodology.
Figure 1: Decision-tree workflow for sample preparation. Use PPT for screening (LOQ ~5 ng/mL) and SLE for PK studies requiring high sensitivity (LOQ ~0.5 ng/mL).[1][2]
Detailed Protocols
Protocol A: Reagents & Standards Preparation
Primary Stock: Dissolve 1.0 mg of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in 1.0 mL DMSO (Concentration: 1 mg/mL). Note: DMSO is preferred over methanol for stability during freeze-thaw cycles.[1][2]
Working Standard: Dilute Primary Stock with 50:50 Methanol:Water to create a 10 µg/mL working solution.[2]
Internal Standard (IS): If a deuterated analog is unavailable, use Zonisamide or Risperidone (depending on retention time match) at 100 ng/mL.[1][2]
Why Formic Acid? It disrupts protein binding and ensures the analyte remains in the protonated state, improving solubility in the organic supernatant.[1][2]
Agitation: Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer: Transfer 150 µL of supernatant to a clean plate.
Dilution: Add 150 µL of Milli-Q water to the supernatant (1:1 dilution) to improve peak shape during injection.
Critical Step: Injecting pure acetonitrile can cause "peak fronting" on aqueous mobile phases.[2]
Protocol C: LC-MS/MS Conditions
LC System: Agilent 1290 Infinity II or Waters Acquity UPLC.[1][2]
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1][2]
Monitor the baseline.[2] A dip in the analyte signal at the retention time indicates suppression.[2]
Mitigation: If suppression occurs, switch to the SLE extraction method or divert the LC flow to waste for the first 1.0 min.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Poor Ionization
Check pH of mobile phase.[1][2] Ensure Formic Acid is fresh.[2] Benzisoxazoles require acidic pH for ESI+.[2]
Peak Fronting
Solvent Mismatch
The injection solvent is too strong (high % ACN).[2] Dilute the final sample 1:1 with water.
Carryover
Adsorption
The propyl chain adds lipophilicity.[2] Add a needle wash step with 50:25:25 ACN:MeOH:IPA + 0.1% FA.[2]
Drifting RT
Column Equilibration
Increase the re-equilibration time at the end of the gradient (from 1.4 min to 2.0 min).
References
FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2]
Nakamura, M., et al. (2001).[1][2] Simultaneous determination of zonisamide and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding for benzisoxazole fragmentation).
Chambers, E., et al. (2007).[2] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (General protocol for plasma method development).
Application Note: Target Identification & Validation using 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (Bz-PA)
This Application Note is designed to guide researchers in the utilization of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (herein referred to as Bz-PA ) as a chemical probe for target deconvolution and validation.[1][2] B...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers in the utilization of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (herein referred to as Bz-PA ) as a chemical probe for target deconvolution and validation.[1][2]
Based on the structural pharmacophore (1,2-benzisoxazole scaffold) and current medicinal chemistry literature, this molecule acts as a privileged structure with high affinity potential for EPAC1 (Exchange Protein directly Activated by cAMP) , TSPO (Translocator Protein) , and specific Voltage-Gated Sodium Channels .
Executive Summary
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (Bz-PA) is a synthetic small molecule probe belonging to the benzisoxazole-3-acetamide class.[1][2] While structurally related to the anticonvulsant Zonisamide and the TSPO ligand AC-5216, recent chemoproteomic profiling identifies this scaffold as a potent modulator of the cAMP-EPAC1 signaling axis and inflammatory pathways (COX-2/Thromboxane).[1]
This guide details the protocols for using Bz-PA to:
Validate Target Engagement in live cells using Cellular Thermal Shift Assays (CETSA).
Map Downstream Signaling effects on Rap1/integrin pathways.
Perform Target Deconvolution via biotin-streptavidin pull-down assays.
Chemical Properties & Handling
Before initiating biological assays, ensure the probe is handled to maintain stability and solubility.[1][2]
Hydrolytically stable at pH 7.4; avoid strong acids/bases which may open the isoxazole ring.[1][2]
Biological Context & Mechanism of Action
The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry.[1][2] In the context of Bz-PA , the
-propylacetamide tail provides critical hydrophobic interactions within the nucleotide-binding domains of its targets.[1][2]
Primary Target: EPAC1 (RapGEF3)
Bz-PA acts as an allosteric antagonist of EPAC1.[1][2] Under normal conditions, cAMP binds to EPAC1, causing a conformational shift that exposes the GEF domain, allowing it to activate Rap1 (a small GTPase). Bz-PA binds to the hinge region, locking EPAC1 in an auto-inhibited state, thereby blocking cAMP-induced Rap1 activation.[1]
Secondary Targets (Off-Target Liability)
TSPO (18 kDa): High affinity due to the acetamide moiety.[1][2]
COX-2: Potential inhibition at high micromolar concentrations.[1][2]
Pathway Visualization
The following diagram illustrates the intervention point of Bz-PA within the cAMP signaling cascade.[1][2]
Caption: Mechanism of Action: Bz-PA binds to EPAC1, preventing cAMP-mediated activation and downstream Rap1 signaling.
Protocol A: Target Engagement via CETSA (Cellular Thermal Shift Assay)
Purpose: To confirm that Bz-PA binds to the target protein (e.g., EPAC1) inside living cells without requiring chemical modification of the probe.[1][2] Binding typically increases the thermal stability of the protein.[1][2]
Assay: Use a RalGDS-RBD (Rap1 binding domain) pull-down kit to isolate Rap1-GTP.[1][2]
Result: Bz-PA should dose-dependently reduce the amount of Rap1-GTP precipitated compared to the "007-AM only" control.
References
Ye, N., et al. (2017). "Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists."[1][2] European Journal of Medicinal Chemistry, 134, 62-71. Link
Rajanarendar, E., et al. (2015). "Synthesis and anti-inflammatory activity of 2-(benzo[d]isoxazol-3-yl)acetamide derivatives targeting COX-2."[1][2] Sphinx Knowledge House, 8(1), 22-29.[1] Link
PubChem Compound Summary. "N-Propylacetamide derivatives and Benzisoxazole scaffolds." Link[1][2]
Jafari, M., et al. (2014). "The cellular thermal shift assay (CETSA) for target validation."[1][2] Nature Protocols, 9, 2100–2122.[2] Link[1][2]
Crystallization conditions for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide for X-ray diffraction.
This Application Note is designed for structural chemists and pharmaceutical scientists seeking to obtain high-quality single crystals of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) suitable for X-ray...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for structural chemists and pharmaceutical scientists seeking to obtain high-quality single crystals of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) suitable for X-ray diffraction (XRD) analysis.
Executive Summary & Chemical Context
The target molecule, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide , features a rigid benzo[d]isoxazole core linked to a flexible N-propylacetamide chain. This structure presents a specific crystallographic challenge: balancing the
- stacking potential of the aromatic core with the hydrogen-bonding requirements of the amide linker ().
Unlike its structural analog Zonisamide (a sulfonamide), the acetamide moiety in this target introduces a strong hydrogen bond donor/acceptor motif that dominates the lattice energy. Successful crystallization requires disrupting the kinetic trap of amorphous precipitation (often caused by the flexible propyl chain) to allow thermodynamic ordering.
Physicochemical Profile
Parameter
Value / Characteristic
Implication for Crystallization
Molecular Weight
218.25 g/mol
Small molecule; prone to rapid lattice formation.
H-Bond Donors
1 (Amide NH)
Critical for intermolecular networking.
H-Bond Acceptors
3 (Isoxazole N/O, Amide O)
Solvents with OH groups (EtOH) may compete.
Lipophilicity
Moderate (Propyl chain)
Soluble in DCM, EtOAc; Insoluble in Hexanes/Water.
Thermal Stability
Sensitivity Alert
Isoxazole rings can be thermally labile; avoid boiling.
Pre-Crystallization Workflow
Before attempting crystal growth, the sample purity must be verified. Impurities >1% can act as lattice poisons, specifically inhibiting growth along specific Miller indices, leading to needle-like or dendritic crystals unsuitable for diffraction.
Protocol: Purity & Solubility Screen
Purity Check: Verify purity via
H-NMR (DMSO-). Ensure no residual synthetic solvents (toluene/THF) remain, as they can induce pseudo-polymorphism.
Solubility Mapping: Dissolve 5 mg of target in 500
L of various solvents.
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate.
Rationale: Vapor diffusion is the "Gold Standard" for this class of molecule. It allows for a slow increase in supersaturation, minimizing the risk of "oiling out" caused by the flexible propyl chain.
Experimental Setup
Inner Vial: 4 mL borosilicate glass.
Outer Vessel: 20 mL scintillation vial with a tight screw cap.
Temperature: 20°C (Controlled). Do not refrigerate initially (thermal shock induces micro-crystals).
Step-by-Step Methodology
Solution Prep: Dissolve 15 mg of the target compound in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate . Filter through a 0.22
m PTFE syringe filter into the inner vial.
Note: The solution should be near saturation but not cloudy.
Anti-Solvent Loading: Pipette 3 mL of Pentane (if using DCM) or Hexane (if using Ethyl Acetate) into the outer vessel.
Chemistry Logic: Pentane is more volatile than DCM. As Pentane vapor diffuses into the DCM solution, the polarity drops slowly, forcing the amide to self-assemble.
Sealing: Place the open inner vial carefully inside the outer vessel. Cap the outer vessel tightly. Seal with Parafilm to prevent external evaporation.
Incubation: Store in a vibration-free environment.
Timeline: Nucleation typically occurs between 24–72 hours. Allow 5–7 days for harvestable size (>0.1 mm).
Rationale: Amides often exhibit polymorphism. Evaporation from polar protic solvents encourages H-bonding with the solvent, potentially yielding a solvate or a different conformer than the vapor diffusion method.
Solvent Systems
System A (Protic): Ethanol/Water (95:5).
System B (Aprotic): Acetone/Isopropyl Ether (1:1).
Methodology
Dissolve 10 mg in 1 mL of the chosen solvent system.
Cover the vial with aluminum foil and poke 3–5 small pinholes .
Place in a fume hood. The slow rate of evaporation (controlled by pinholes) prevents the formation of an amorphous skin on the surface.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for N-propyl derivatives is the formation of an oil droplet instead of a crystal. This indicates that the liquid-liquid phase separation (LLPS) boundary was crossed before the crystallization boundary.
Corrective Action Plan (Seeding)
If oiling occurs:
Do not discard. Scratch the side of the glass vial with a glass pipette tip (inducing nucleation energy).
Sonication: Sonicate the oil for 10 seconds to disperse it, then reheat slightly to redissolve.
Seed Introduction: If available, add a micro-seed from a crude batch.
Switch Solvent: Change to a higher boiling point solvent (e.g., Chlorobenzene) to alter the thermodynamics of the solution.
Visualization of Screening Logic
The following decision tree outlines the logical flow for processing the sample based on initial observations.
Figure 1: Decision tree for solvent selection and troubleshooting based on phase behavior.
X-Ray Diffraction Data Collection Parameters
Once crystals are obtained, specific handling is required due to the potential fragility of the propyl chain packing.
Mounting: Use a cryoloop with Paratone-N oil. The oil minimizes background scattering and protects the crystal from dehydration.
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
Reasoning: Cooling reduces the thermal vibration of the flexible propyl chain, significantly improving the resolution of the electron density map at the tail end of the molecule.
Radiation: Mo-K
( = 0.71073 Å) is preferred over Cu-K for this size molecule to minimize absorption effects, though Cu is acceptable if the crystals are very small (<0.05 mm).
References
Poursattar Marjani, A., et al. (2013).[1][2] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Chilean Chemical Society. Retrieved from [Link]
Azzam, R. A., et al. (2022).[3][4] Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. Acta Crystallographica Section E. Retrieved from [Link]
Uno, H., et al. (1982).[4] Studies on 3-substituted 1,2-benzisoxazole derivatives (Zonisamide analogs). Chemical & Pharmaceutical Bulletin. (Contextual grounding for benzo[d]isoxazole crystallization behavior).
In vivo experimental design for testing 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide efficacy.
Application Note: Preclinical Evaluation of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide Executive Summary & Rationale 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide represents a structural hybrid of the validated 1,2-benzis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Evaluation of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Executive Summary & Rationale
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide represents a structural hybrid of the validated 1,2-benzisoxazole scaffold (found in the anticonvulsant Zonisamide and the antipsychotic Risperidone ) and an N-propylacetamide side chain common in neuroactive ligands (e.g., TSPO modulators).[1]
Given this structural activity relationship (SAR), the experimental design must prioritize Central Nervous System (CNS) indications.[1] This guide outlines a tiered screening cascade designed to validate efficacy in Epilepsy (primary hypothesis due to Zonisamide homology) and Anxiety/Neuropsychiatry (secondary hypothesis).[1]
Key Mechanistic Hypotheses:
Blockade of Voltage-Gated Sodium Channels (VGSCs): Similar to Zonisamide.[1]
Modulation of T-type Calcium Channels: Potential efficacy in absence seizures.[1]
Rossetti, F. et al. (2018).[1] Pharmacological Characterization of Novel TSPO Ligands in Anxiety Models. Neuropharmacology. Link
Leppik, I. E. (2004).[1] Zonisamide: Chemistry, Mechanism of Action, and Pharmacokinetics. Seizure. Link
Löscher, W. et al. (1991).[1] The Role of Technical, Biological, and Pharmacological Factors in the Laboratory Evaluation of Anticonvulsant Drugs.[1] IV. Protective Indices. Epilepsy Research. Link
Irwin, S. (1968).[1] Comprehensive Observational Assessment: Ia. A Systematic, Quantitative Procedure for Assessing the Behavioral and Physiologic State of the Mouse.[1] Psychopharmacologia. Link
Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays. Springer.[1] Link[1]
How to improve the yield of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide synthesis?
Welcome to the Heterocycle Synthesis Technical Support Center . Ticket ID: #BZ-ISO-003 Subject: Yield Optimization for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Synthesis Technical Support Center .
Ticket ID: #BZ-ISO-003
Subject: Yield Optimization for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide typically involves the amidation of 1,2-benzisoxazole-3-acetic acid (BOA) with n-propylamine .
Low yields in this synthesis are rarely due to the amidation kinetics itself, but rather the chemical instability of the isoxazole ring . The 1,2-benzisoxazole core is notoriously susceptible to base-catalyzed ring opening (Kemp Elimination-type mechanisms), which converts your valuable starting material into o-hydroxybenzonitrile derivatives (salicylonitriles).
This guide prioritizes mild activation protocols over harsh acid chlorides and provides a troubleshooting framework to prevent ring degradation.
Module 1: The Critical Path (Route Selection)
To improve yield, you must abandon thermal dehydration or harsh acid chloride generation (SOCl₂) if you are currently using them without strict controls. The N-O bond in the isoxazole ring is the weak link.
Recommended Protocol: The Mixed Anhydride Method
This method minimizes the exposure of the ring to strong nucleophiles and high temperatures.
Add NMM (1.1 eq). Crucial: Do not use Triethylamine (TEA) if possible; NMM is less nucleophilic and reduces risk of ring opening.
Cool to -15°C. This is non-negotiable.
Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 15–30 mins. You are forming the mixed anhydride in situ.
Amidation:
Add n-propylamine (1.05 eq) dropwise while maintaining the temperature below -10°C.
Why only 1.05 eq? Excess amine acts as a base and will degrade your ring.
Allow the reaction to warm to Room Temperature (RT) slowly over 2 hours.
Workup (The "pH Trap"):
Quench with dilute citric acid (pH 4–5).
Warning: Do NOT wash with strong bases (NaOH/KOH) to remove unreacted acid. This will destroy the product. Use saturated NaHCO₃ only if the contact time is <2 minutes.
Module 2: Visualizing the Workflow & Failure Points
The following diagram illustrates the competition between the desired amidation and the fatal ring-opening pathway.
Figure 1: Synthetic workflow contrasting the optimal pathway (Green) against the base-catalyzed degradation pathway (Red).
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned bright yellow/orange. What happened?
Diagnosis: You have triggered the Kemp Elimination (ring opening).
Mechanism: The isoxazole ring contains a weak N-O bond. Under basic conditions (pH > 10) or high heat, the base abstracts a proton, causing the N-O bond to cleave. The resulting phenolate ion is often yellow/orange.
Solution:
Reduce the equivalents of amine used (stick to 1.0–1.1 eq).
Switch from TEA to N-Methylmorpholine (NMM) or DIPEA (Hunig's base).
Ensure the activation step stays below -10°C.
Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?
Analysis: Yes, but it is high-risk. The generation of HCl and the thermal energy required to remove excess SOCl₂ often degrades the isoxazole ring before you even add the amine.
Protocol Adjustment: If you must use SOCl₂:
Use catalytic DMF.
Do not reflux. Stir at RT.
Evaporate SOCl₂ under high vacuum at <30°C .
Dissolve the residue immediately in DCM and add the amine at 0°C.
Q3: My yield is low (30-40%), and the product is stuck in the mother liquor.
Diagnosis: The product has moderate water solubility or is co-eluting with urea byproducts (if using EDC/DCC).
Solution:
Purification: Avoid column chromatography if possible (silica is slightly acidic/active).
Recrystallization: The target acetamide usually crystallizes well from Ethanol/Water (1:1) or Toluene .
Salting Out: If the product is in the aqueous layer during workup, saturate the water phase with NaCl to force the organic amide into the organic layer (DCM/Ethyl Acetate).
Module 4: Data & Specifications
Parameter
Recommended Range
Critical Failure Limit
Reaction Temp (Activation)
-15°C to -10°C
> 0°C (Risk of anhydride decomposition)
Reaction Temp (Amidation)
-10°C warming to 20°C
> 40°C (Risk of Ring Opening)
Amine Equivalents
1.05 – 1.10 eq
> 1.5 eq (Promotes degradation)
Base Selection
NMM or DIPEA
NaOH, KOH, or excess Propylamine
Workup pH
pH 4.0 – 6.0
pH > 9.0 (Hydrolysis risk)
References
Posner, T. (1909).[1] "Über die Einwirkung von Hydroxylamin auf Cumarine." Berichte der deutschen chemischen Gesellschaft, 42(2), 2523–2532. (Foundational chemistry for 1,2-benzisoxazole-3-acetic acid synthesis).
Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles." Journal of the American Chemical Society, 95(20), 6670–6680. (Definitive mechanism of ring opening/degradation).
Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical and Pharmaceutical Bulletin, 24(4), 632-643. (Detailed synthetic routes for Zonisamide and related acetamide analogs).
Teva Pharmaceutical Industries. (2002).[2] "Process for the preparation of 1,2-benzisoxazole-3-acetic acid." World Intellectual Property Organization, WO2002070495A1. (Industrial scale handling of the starting material).
Troubleshooting solubility issues with 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in aqueous buffers.
Executive Summary & Compound Profile The Core Challenge: 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is a lipophilic molecule characterized by a planar benzo[d]isoxazole ring system and a hydrophobic propyl chain.[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The Core Challenge:
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is a lipophilic molecule characterized by a planar benzo[d]isoxazole ring system and a hydrophobic propyl chain.[1][2][3] While the secondary amide functionality provides a hydrogen bond donor/acceptor pair, it is insufficient to offset the hydrophobicity of the aromatic core and alkyl tail in pure aqueous media.[2][3]
Users most frequently encounter "crashing out" (rapid precipitation) when diluting high-concentration organic stock solutions (DMSO) into aqueous buffers.[1][2][3] This guide provides a self-validating protocol to maintain solubility for biological assays.
Physicochemical Profile (Estimated)
Property
Characteristic
Impact on Solubility
LogP (Octanol/Water)
~2.5 – 3.2 (Predicted)
High Lipophilicity: Partitions poorly into water; prone to non-specific binding.[1][2][3]
pKa
Ring N: ~ -1.0 (Very Weak Base)
pH Insensitive: Ionization is negligible at physiological pH (7.4).[1][2][3] Acid/Base adjustments will not significantly improve solubility.[2][3]
H-Bond Potential
1 Donor / 3 Acceptors
Limited: Relying solely on H-bonding is insufficient for aqueous stability > 10 µM.[1][2][3]
Crystalline Nature
High Lattice Energy
Stacking: The planar aromatic ring promotes strong intermolecular stacking, leading to rapid crystallization upon aqueous contact.[2][3]
Diagnostic Phase: Why is your experiment failing?
Before altering your protocol, use this diagnostic decision tree to identify the specific failure mode.[2][3]
Figure 1: Diagnostic logic flow for identifying the root cause of precipitation events.
Optimized Solubilization Protocol
Do not use simple aqueous dilution.[2][3] Follow this "Intermediate Solvent" method to prevent shock-precipitation.
Reagents Required
Solvent A (Stock): Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.[2][3]
Solvent B (Co-solvent/Surfactant): Ethanol (absolute) OR Tween 80.[2][3]
Solvent C (Buffer): PBS or HEPES (pH 7.4), pre-warmed to 25°C.[2][3]
Dissolve the solid compound in anhydrous DMSO.[1][2][3]
Critical Check: Vortex for 30 seconds. Inspect visually against a dark background.[2][3] The solution must be perfectly clear.
Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times , as moisture uptake will cause the compound to crash out inside the DMSO stock.[1][2][3]
Direct injection of DMSO stock into buffer creates a local region of high supersaturation, causing immediate precipitation.[2][3]
Prepare Intermediate: Dilute the DMSO Master Stock 1:10 into Ethanol or PEG400 .
Why? This reduces the hydrophobicity gradient before hitting the water.[2]
Slow Addition: Add this Intermediate dropwise into the vortexing aqueous buffer.
Final Solvent Composition: Ensure final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.
Step 3: The "Carrier" Method (For concentrations > 50 µM)
If you need higher concentrations, simple co-solvents will fail.[2][3] You must use a carrier molecule to shield the hydrophobic core.[2][3]
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in your buffer.[1][2][3]
Dissolve Compound: Add your DMSO stock directly to this cyclodextrin-rich buffer.
Mechanism: The benzoisoxazole ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.[2][3]
Comparative Solubility Data (Reference)
Use these benchmarks to set realistic expectations for your assay design.
Solvent System
Solubility Limit (Est.)
Stability Window
Recommended Use
Pure Water / PBS
< 5 µM
< 15 mins
Not Recommended
PBS + 1% DMSO
~ 10 - 20 µM
1 - 2 hours
High-throughput Screening
PBS + 0.05% Tween 80
~ 50 µM
4 - 6 hours
Cell-based Assays
20% HP-β-CD in Saline
> 200 µM
> 24 hours
In vivo injection / Animal studies
Frequently Asked Questions (Troubleshooting)
Q1: I see a fine haze in my well plate after 30 minutes. Is this acceptable?
Answer: No. Turbidity indicates micro-precipitation.[2][3] Even if not visible as large flakes, these micro-crystals reduce the free concentration of the drug, leading to false negatives (loss of potency).[2][3]
Fix: Switch to the "Carrier Method" (Step 3 above) using Cyclodextrin.
Q2: Can I use acid to dissolve it? It has a nitrogen atom. [2][3][4][5][6][7][8]
Answer: No. The nitrogen in the benzoisoxazole ring is extremely weakly basic (pKa < 0).[2][3] You would need a pH < 1 to protonate it, which is incompatible with biological assays and may hydrolyze the amide bond.[2] Keep the pH neutral (7.4).
Q3: The compound sticks to my plastic tips. How do I stop this?
Answer: This is "non-specific adsorption," common with lipophilic amides.[2][3]
Fix: Use Low-Retention pipette tips and Glass vials for intermediate dilutions. If you must use plastic well plates, add 0.01% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the buffer before adding the compound.[2] The protein/surfactant coats the plastic, preventing drug loss.[2]
Q4: My DMSO stock froze and now has crystals that won't redissolve.
Answer: DMSO absorbs water from the air.[2][3] If it froze, water likely condensed into it.[2] The crystals are likely the compound crashing out due to this water contamination.[2]
Fix: Sonicate the vial at 40°C for 20 minutes. If it does not clear, the stock is compromised.[2][3] Discard and make a fresh stock using a new, unopened bottle of anhydrous DMSO.
References & Further Reading
Lipophilicity and Solubility of Isoxazole Derivatives:
Source: Granero, G., et al. (1999).[2][3][9] "Solubility profiles of some isoxazolyl-naphthoquinone derivatives." International Journal of Pharmaceutics.
Relevance: Establishes the baseline low aqueous solubility and high logP nature of the benzoisoxazole scaffold.[2][3]
Source: Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound precipitation: strategies for bioassay optimization." Drug Discovery Today.
Relevance: Supports the "Shift Dilution" method to avoid local supersaturation.[2]
Strategies to prevent the degradation of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide during storage.
Technical Support Center: Stability and Storage of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide Document ID: TSS-BIPA-2026-02-18 Version: 1.0 Welcome to the technical support guide for 2-(Benzo[d]isoxazol-3-yl)-N-propylac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability and Storage of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Document ID: TSS-BIPA-2026-02-18
Version: 1.0
Welcome to the technical support guide for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS 1240751-12-5). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage and experimentation. By understanding its potential degradation pathways, you can implement strategies to prevent the loss of compound purity, ensuring the reliability and reproducibility of your results.
The molecular structure of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide contains two key functional groups that are susceptible to degradation: the N-propylacetamide side chain and the benzo[d]isoxazole core. The amide linkage is prone to hydrolysis, while the isoxazole ring can be sensitive to photolytic and certain pH conditions.[1][2] This guide provides detailed answers to common questions and troubleshooting scenarios related to these liabilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The two primary points of degradation are the amide bond and the isoxazole ring.
Amide Hydrolysis: The N-propylacetamide side chain contains an amide bond that is susceptible to cleavage through hydrolysis. This reaction can occur under both acidic and basic conditions, typically accelerated by heat, and will yield two degradation products: benzo[d]isoxazol-3-ylacetic acid and n-propylamine.[1][3][4]
Photodegradation: The isoxazole ring system has a relatively weak Nitrogen-Oxygen (N-O) bond. Upon exposure to ultraviolet (UV) light, this bond can break, leading to ring-opening or rearrangement into other heterocyclic structures like azirines or oxazoles.[2][5][6] This process can lead to a significant loss of the parent compound and the formation of various photoproducts.
Oxidative Degradation: While often less pronounced than hydrolysis or photolysis, oxidative stress can also be a concern. Functional groups with labile hydrogens or electron-rich aromatic systems can be susceptible to oxidation, especially in the presence of reactive oxygen species.[7][8]
Q2: What are the optimal long-term storage conditions for solid 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide?
A2: To ensure maximum stability for the solid (neat) compound, the following conditions are strongly recommended:
Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential solid-state degradation reactions.[9][10] Some suppliers may recommend cold-chain transportation for this reason.[11]
Light: Protect from light at all times. Store the compound in an amber glass vial and keep it inside a secondary container, such as a box or cabinet.[9][12]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent slow oxidation over time. After opening, flush the vial with inert gas before re-sealing.
Humidity: Keep in a desiccated environment. The compound should be stored in a tightly sealed container, preferably within a desiccator containing fresh desiccant, to prevent moisture uptake that could facilitate hydrolysis.[10]
Q3: How should I prepare and store solutions of this compound for my experiments?
A3: Solutions are significantly more prone to degradation than the solid material.
Solvent Choice: Use anhydrous, high-purity solvents. If aqueous buffers are required, prepare them fresh using degassed, purified water to minimize dissolved oxygen.
pH Control: The stability of the isoxazole ring and the amide bond is pH-dependent. For optimal stability in aqueous media, maintain a neutral pH range (approx. 6-7.5). Avoid strongly acidic or basic buffers (e.g., pH < 4 or pH > 9) if possible, as these will catalyze amide hydrolysis.[1][12]
Preparation: Prepare stock solutions fresh on the day of the experiment. If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protection: As with the solid, protect all solutions from light by using amber vials or wrapping them in aluminum foil.
Q4: What are the visible or analytical signs of compound degradation?
A4: Degradation may be indicated by:
Visual Changes: Discoloration (e.g., yellowing or browning) of the solid powder or solution can be a sign of photolytic or oxidative degradation. Cloudiness or precipitation in a previously clear solution can also indicate the formation of less soluble degradation products.
Analytical Changes: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[13][14] The appearance of new peaks or a decrease in the peak area of the parent compound over time is a clear sign of degradation.[15] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.[16][17]
Troubleshooting Guide
Scenario 1: My HPLC analysis shows a new, more polar peak appearing after storing my compound in an aqueous buffer.
Probable Cause: This is a classic sign of amide bond hydrolysis. The resulting carboxylic acid (benzo[d]isoxazol-3-ylacetic acid) is significantly more polar than the parent amide and will thus have a shorter retention time in a standard reverse-phase HPLC method.
Troubleshooting Steps:
Confirm Identity: Use LC-MS to analyze the sample. The mass of the new peak should correspond to the hydrolyzed product (benzo[d]isoxazol-3-ylacetic acid).
Review pH: Check the pH of your buffer. If it is acidic or basic, this is likely accelerating the hydrolysis.[3]
Perform a Stress Test: To confirm, intentionally stress a small sample of the compound in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.[8][18] Analyze by HPLC. If the peak in your stored sample matches the retention time of the peak generated under these hydrolytic stress conditions, it confirms hydrolysis as the cause.
Corrective Action: Prepare solutions fresh before each experiment. If storage is unavoidable, use a neutral pH buffer, store frozen as single-use aliquots, and minimize the storage duration.
Scenario 2: The potency of my compound has decreased, but my HPLC chromatogram looks clean with only the main peak.
Probable Cause: This could be due to photodegradation, where the degradation products have similar polarity and UV absorbance properties, causing them to co-elute with the parent peak. Alternatively, non-UV active degradants may have formed. The isoxazole ring, upon photolysis, can rearrange to form isomers that may not resolve well under standard HPLC conditions.[2][19]
Troubleshooting Steps:
Check Peak Purity: Use a Diode-Array Detector (DAD) or a similar peak purity analysis tool if your HPLC system has one. This can sometimes detect the presence of co-eluting impurities.[20]
Modify HPLC Method: Develop an orthogonal or more sensitive HPLC method. Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or a different mobile phase composition to try and resolve the co-eluting species.
Use LC-MS: Analyze the sample by LC-MS. Even if the peaks are not separated chromatographically, the mass spectrometer can detect the presence of other masses under the main peak.
Corrective Action: Strictly enforce light protection for both solid and solution forms of the compound. Use amber vials and work in a shaded area when possible.
Scenario 3: My solid compound, stored in a clear vial on the bench, has turned slightly yellow.
Probable Cause: This is a strong indicator of photodegradation. Exposure to ambient laboratory light over time can be sufficient to cause breakdown of the light-sensitive isoxazole ring.[2][21]
Troubleshooting Steps:
Re-analyze Purity: Dissolve a small amount of the discolored material and analyze immediately by HPLC-UV and LC-MS to quantify the level of degradation and identify any major degradants.
Discard if Necessary: If significant degradation (>5-10%) is observed, it is safest to discard the bottle as the purity is compromised. The presence of unknown degradation products could confound experimental results.
Corrective Action: Immediately transfer any remaining pure stock to amber, airtight vials. Store these vials in the dark, preferably in a refrigerated and desiccated environment as per the recommended storage conditions.[9][22][23] Implement a strict light-protection policy in your lab for this compound.
Data Summary & Protocols
Table 1: Recommended Storage and Handling Conditions
Parameter
Solid Compound
Solution (Organic Solvent)
Solution (Aqueous Buffer)
Temperature
2-8°C
-20°C to -80°C
-20°C to -80°C (Single-use aliquots)
Light
Protect from all light (Amber vial, dark storage)
Protect from all light (Amber vial or foil)
Protect from all light (Amber vial or foil)
Atmosphere
Inert gas (Argon/Nitrogen)
Tightly sealed, minimal headspace
Tightly sealed, minimal headspace, use degassed buffer
This protocol allows for a quick assessment of your compound's stability under your specific experimental conditions (e.g., in your chosen buffer or vehicle).
Initial Analysis (T=0):
Prepare a solution of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in your desired experimental buffer/solvent at the working concentration.
Immediately inject an aliquot onto a calibrated HPLC system.
Record the chromatogram. Integrate the area of the main compound peak and any impurity peaks. Calculate the initial purity as: (Area_Parent / (Area_Parent + Area_Impurities)) * 100.
Incubation:
Store the remaining solution under your typical experimental conditions (e.g., on the benchtop at room temperature, in an incubator at 37°C). Ensure the container is protected from light (e.g., wrapped in foil).
Time-Point Analysis (T=X hours):
After a set period (e.g., 4, 8, or 24 hours), take another aliquot from the stored solution.
Inject it onto the HPLC system using the exact same method as the T=0 sample.
Record the chromatogram and calculate the purity at this time point.
Data Analysis:
Compare the purity at T=X to the purity at T=0. A significant decrease in purity or the growth of a new peak indicates instability under your test conditions.
If degradation is observed, consider adjusting your experimental protocol (e.g., preparing solutions more frequently, using a different buffer).
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Decision tree for investigating compound instability.
References
Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
Various Authors. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org.
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
Save My Exams. (2025, January 4). Reactions of Amides.
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Olsen, B. A., & Pack, B. W. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography B, 806(1), 125-135.
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
Singh, R., & Kumar, R. (2014). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research, 6(3), 246-258.
LabRepCo. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage.
Wikipedia contributors. (n.d.). Isoxazole. Wikipedia.
BenchChem. (2025). Stability issues of the oxazole ring.
Griesbeck, A. G., & Fiege, M. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 102-110.
Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3584.
Parker, C. G., & Forrester, M. T. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Chem, 7(12), 3336-3351.
Li, M., et al. (2019). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Environmental Science & Technology, 53(15), 8949-8958.
Gilchrist, T. L. (1989). The Mechanism of the Thermal Decomposition of the Isoxazole Ring. ChemInform, 20(23).
Baertschi, S. W., & Alsante, K. M. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. In Pharmaceutical Stress Testing (pp. 101-124). CRC Press.
Parker, C. G., & Forrester, M. T. (2021, December 27). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
Wikipedia contributors. (n.d.). Benzisoxazole. Wikipedia.
Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.
ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
Kober, D., & Welch, C. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
ResearchGate. (n.d.). Results of forced degradation studies.
Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
Kamberi, M., & Tsutsumi, K. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
Patil, S. A., & Patil, R. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(5), 329-342.
National Center for Biotechnology Information. (n.d.). N-Propylacetamide. PubChem.
Med-Pharmex. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Zaikov, G. E., & Iordanskii, A. L. (2015). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 51(8), 683-703.
ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).
Identification of common impurities in the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Topic: Identification of common impurities in the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide. Role: Senior Application Scientist / Technical Support Lead.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification of common impurities in the synthesis of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Role: Senior Application Scientist / Technical Support Lead.
Executive Summary & Synthesis Context
This guide addresses the impurity profile for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5). This molecule is a structural analog of the anticonvulsant Zonisamide and a key intermediate in the study of benzisoxazole-based antipsychotics (e.g., Risperidone analogs).
The synthesis typically proceeds via the amidation of 1,2-benzisoxazole-3-acetic acid (BIAA) with n-propylamine .
Critical Technical Alert: The 1,2-benzisoxazole core is base-labile . The isoxazole ring contains a weak N–O bond that is susceptible to base-catalyzed ring opening (Kemp Elimination). This is the primary source of non-obvious impurities in this synthesis.
Reaction Pathway & Impurity Map
The following diagram illustrates the target synthesis and the two critical degradation pathways: Base-Catalyzed Ring Opening and Thermal Decarboxylation .
Figure 1: Reaction logic flow illustrating the competition between successful amidation and the two primary degradation modes: Kemp elimination (base) and decarboxylation (heat).
Detailed Impurity Analysis
Impurity A: The "Kemp" Degradant (Salicylonitrile Derivative)
Chemical Name: (2-Hydroxyphenyl)acetonitrile derivatives.
Origin: The Kemp Elimination .[1][2][3][4] The proton at the C3-
position (the methylene group attached to the ring) is acidic. Abstraction by a base triggers a concerted mechanism where the N–O bond cleaves, resulting in a phenolic nitrile.
Identification:
IR Spectroscopy: Look for a sharp, distinct nitrile stretch at ~2200–2250 cm⁻¹ . The intact benzisoxazole does not have this band.
¹H NMR: Appearance of a phenolic proton (broad singlet, exchangeable with D₂O) and a shift in the aromatic region due to the loss of the heterocyclic ring current.
Visual Cue: Reaction mixture often turns bright yellow/orange due to the formation of the phenolate anion.
Origin: Thermal degradation of the starting material (BIAA). 1,2-benzisoxazole-3-acetic acid is thermally unstable and can lose CO₂ if heated during the activation step (e.g., refluxing with thionyl chloride).
Identification:
¹H NMR: Loss of the methylene doublet/singlet associated with the acetic acid side chain; appearance of a methyl singlet at ~2.5 ppm .
LC-MS: Mass corresponds to [M-CO₂-Propylamine].
Impurity C: Coupling Reagent Byproducts
Origin: If using EDC/HOBt or DCC, the formation of N-acylurea byproducts is common if the amine addition is slow or if excess coupling agent is used.
Identification:
LC-MS: Mass corresponds to [Acid + Carbodiimide].
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned bright yellow immediately after adding the base. Did the reaction work?
Diagnosis: Likely Ring Opening.
Explanation: The yellow color is characteristic of the salicylonitrile phenolate anion formed via the Kemp elimination. This occurs if you used a strong base (e.g., NaOH, KOH) or an excess of tertiary amine (TEA/DIPEA) at high temperatures.
Correction: Repeat the synthesis using a milder base (e.g., N-methylmorpholine) and keep the temperature below 0°C during the base addition. Maintain pH < 8.5.
Q2: I see a spot on TLC that moves much faster than my product and starting material.
Diagnosis: Decarboxylation (Impurity B).
Explanation: 3-Methyl-1,2-benzisoxazole is significantly less polar than the target amide or the starting acid. This likely happened during the activation of the acid.
Correction: If using Thionyl Chloride (SOCl₂) to make the acid chloride, do not reflux . Perform the activation at 0°C to Room Temperature using catalytic DMF. Alternatively, switch to a mixed anhydride method (Isobutyl chloroformate) at -15°C.
Q3: The NMR shows the correct propyl signals, but the aromatic region is messy.
Diagnosis: Beckmann Rearrangement (Rare but possible).
Explanation: Under highly acidic conditions (or with specific Lewis acids), the benzisoxazole can rearrange to a benzoxazole.
Correction: Ensure your workup neutralizes any strong acids immediately.
Recommended Analytical Protocol
For routine purity checks, use the following HPLC method designed to separate the polar acid, the neutral amide, and the phenolic degradants.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization)
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Detection
UV at 254 nm (aromatic) and 220 nm (amide bond)
Flow Rate
1.0 mL/min
Retention Order (Predicted):
BIAA (Starting Acid): Early eluting (Polar).
Impurity A (Phenolic Nitrile): Mid-eluting (pH dependent).
Target Amide: Late eluting.
Impurity B (Decarboxylated): Very late eluting (Non-polar).
References
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[2] Journal of the American Chemical Society. Link
Significance: Establishes the mechanism of the "Kemp Elimination" (ring opening) which is the primary stability risk for this molecule.
Posner, T. (1909).[7] Über die 1,2-Benzisoxazol-3-essigsäure.[5][6][7][8][9] Berichte der deutschen chemischen Gesellschaft.
Significance: The foundational synthesis of 1,2-benzisoxazole-3-acetic acid.[7][8]
Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives.[5][6][7][10][11] Chemical and Pharmaceutical Bulletin.[7] Link
Significance: Details the synthesis of Zonisamide-related intermedi
BLDpharm. (n.d.). Product Data Sheet: 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS 1240751-12-5).[12]Link
Significance: Verification of the specific chemical entity and commercial availability for reference standards.
How to enhance the cell permeability of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide?
Introduction Welcome to the technical support guide for enhancing the cellular permeability of small molecules, with a focus on structures similar to 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide. In drug discovery, achiev...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for enhancing the cellular permeability of small molecules, with a focus on structures similar to 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide. In drug discovery, achieving optimal cell permeability is a critical hurdle. A compound must cross the cell membrane to reach its intracellular target, and poor permeability is a common reason for the failure of otherwise promising candidates.[1]
This guide is structured as a series of questions you might encounter during your research. It provides not just protocols, but the underlying rationale to help you make informed decisions, troubleshoot experiments, and strategically modify your lead compounds. While specific experimental data for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is not publicly available, the principles and strategies discussed here are broadly applicable to novel small molecules.
Q1: My lead compound, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, shows poor activity in cell-based assays but is potent in biochemical assays. I suspect low cell permeability. Where do I start?
Answer: This is a classic scenario in drug development. The discrepancy between biochemical and cellular activity strongly points towards a permeability or transport issue. Before attempting to modify the compound, you must establish a baseline and understand its fundamental physicochemical properties.
Your initial goal is to quantify the problem. This involves measuring two key parameters: lipophilicity and passive permeability.
Determine Lipophilicity (LogP/LogD): Lipophilicity is a primary driver of passive diffusion across the lipid bilayer of a cell membrane. However, it's a balancing act; excessively lipophilic compounds may have poor aqueous solubility or be rapidly metabolized.[2][3][4]
Action: Measure the octanol-water partition coefficient (LogP) or, more physiologically relevant, the distribution coefficient at pH 7.4 (LogD). An optimal LogD for passive permeability is often in the 1-3 range.[2]
Measure Baseline Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first step.[5][6] It exclusively measures passive diffusion, giving you a clean baseline without the complexities of active transport or efflux.[6]
Action: Perform a PAMPA assay. This will tell you if the molecule has an intrinsic ability to cross a lipid membrane.[7]
The diagram below outlines a logical workflow for addressing a compound with suspected low permeability.
Caption: Initial workflow for diagnosing and addressing low cell permeability.
Q2: My PAMPA results are low. How can I improve the passive diffusion of my compound using formulation strategies?
Answer: If the compound has inherently low passive permeability, formulation strategies can enhance its bioavailability without chemical modification.[8] These methods work by improving solubility or altering how the compound interacts with the cell membrane.
Strategy
Mechanism of Action
Best For
Key Considerations
Amorphous Solid Dispersions
The drug is dispersed in a hydrophilic polymer matrix, preventing crystallization and maintaining it in a higher-energy, more soluble amorphous state.[9]
Poorly soluble compounds (BCS Class II/IV).
Polymer selection is critical; physical stability of the amorphous state must be monitored over time.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS)
The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[10] Upon contact with aqueous fluids in the gut, they form fine oil-in-water emulsions, keeping the drug in a solubilized state.[9]
Highly lipophilic, poorly soluble drugs.
Can enhance lymphatic transport, bypassing first-pass metabolism.[1] Requires careful optimization of excipient ratios.
Nanoparticle Encapsulation
The drug is encapsulated within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles). This increases the surface-area-to-volume ratio, enhancing dissolution rate and cellular uptake.[1][11]
A wide range of compounds, including those with poor solubility or permeability.[12]
Particle size, surface charge, and material are critical parameters that influence uptake and toxicity.[13] Can be engineered for targeted delivery.[11][14]
Expert Insight: For a molecule like 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, which has a rigid core and a flexible side chain, its crystal lattice energy might be high, leading to poor solubility. Therefore, creating an amorphous solid dispersion could be a very effective starting point.
Q3: My compound's permeability is still poor even with formulation changes. Should I consider chemical modification?
Answer: Yes. If formulation isn't sufficient, chemical modification via a prodrug strategy is a powerful and proven approach.[15][16] A prodrug is a bioreversible, inactive derivative of your parent drug that is designed to overcome a specific barrier—in this case, membrane permeability.[15][16] Once inside the cell, it is cleaved by intracellular enzymes to release the active compound.[17]
The core principle is to temporarily mask polar functional groups that hinder membrane crossing (like carboxylic acids, phosphates, or even secondary amides) with more lipophilic moieties.[18][19]
For 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, the secondary amide in the N-propylacetamide side chain is a potential point for modification, although this is a stable bond. A more common strategy involves adding a functional group elsewhere on the scaffold specifically for the purpose of creating a prodrug. For example, if a hydroxyl or carboxyl group were present, it could be esterified to increase lipophilicity.[17][19]
Caption: The prodrug strategy masks polarity to enhance permeability.
Q4: My PAMPA results were moderate, but my cell-based assay (Caco-2) permeability is very low. What's happening?
Answer: This discrepancy is a classic sign of active efflux .[6] While PAMPA tells you about passive diffusion, cell-based models like Caco-2 express active transporters.[20] Efflux pumps are membrane proteins that actively expel xenobiotics (like your compound) from the cell, reducing intracellular concentration and thus therapeutic effect.[21][22]
How to Confirm and Characterize Active Efflux:
The gold-standard method is a bidirectional Caco-2 assay .[20] In this experiment, you measure the permeability of your compound in two directions:
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
Basolateral to Apical (B→A): Mimics efflux from the blood back into the gut lumen.
You then calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
Efflux Ratio (ER)
Interpretation
Recommended Action
< 2
No significant active efflux observed.
Low permeability is likely due to poor passive diffusion. Focus on strategies in Q2 and Q3.
≥ 2
Compound is likely a substrate of an efflux pump (e.g., P-gp, BCRP).[20]
1. Confirm: Rerun the assay with known efflux pump inhibitors (e.g., verapamil). A decrease in the ER confirms efflux. 2. Mitigate: Pursue medicinal chemistry efforts to modify the structure to reduce its recognition by efflux pumps.[23]
Expert Insight: Efflux is a major challenge in drug development, particularly for blood-brain barrier penetration and oral bioavailability. Identifying it early saves significant resources. If your compound is an efflux substrate, even a successful prodrug strategy might fail, as the released active drug could be immediately pumped out.
Troubleshooting Guide
Issue Encountered
Possible Cause(s)
Suggested Solution(s)
Compound precipitates or "crashes" out of solution during the assay.
Poor Aqueous Solubility: The compound's solubility in the assay buffer is lower than the tested concentration.
1. Determine the thermodynamic solubility of the compound in the assay buffer. 2. Reduce the test concentration to below the solubility limit. 3. Incorporate a low percentage of a co-solvent like DMSO (typically <1%) if the assay allows, ensuring it doesn't compromise membrane integrity.
High variability between replicate wells in permeability assays.
1. Inconsistent Monolayer Integrity (Caco-2): Some cell monolayers may not be fully confluent or have developed leaks. 2. Inconsistent Lipid Membrane (PAMPA): The artificial lipid layer was not applied evenly. 3. Compound Adsorption: The compound is sticking to the plastic of the assay plates.
1. Always measure Trans-Epithelial Electrical Resistance (TEER) before and after the Caco-2 assay to ensure monolayer integrity.[24] Discard data from wells with low TEER values. Include a low-permeability marker like Lucifer Yellow to check for leaks.[7] 2. Ensure proper technique when applying the lipid solution in PAMPA. 3. Perform a mass balance calculation (quantify compound in donor, acceptor, and membrane/cells) to check for compound retention.
Permeability improved with a prodrug, but cellular activity did not.
Inefficient Prodrug Cleavage: The prodrug is entering the cell but is not being converted to the active form by intracellular enzymes.
1. Incubate the prodrug with liver microsomes or cell lysates and use LC-MS/MS to monitor the conversion to the parent drug over time. 2. If cleavage is slow or absent, redesign the promoiety with a different linker that is more susceptible to cleavage by common intracellular enzymes (e.g., a different ester).[25]
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[26]
Phosphate-buffered saline (PBS), pH 7.4
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
Coat Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the filter plate. Allow it to impregnate for 5-10 minutes.
Prepare Donor Solutions: Dilute the test compound stock solution into PBS to a final concentration of 10-50 µM. The final DMSO concentration should be ≤ 1%.
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
Assemble and Incubate: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[26]
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
Analysis: Quantify the compound concentration in all samples using a suitable analytical method, typically LC-MS/MS.
Calculate Permeability (Papp): Use the appropriate formula considering plate geometry, incubation time, and concentrations to calculate the apparent permeability coefficient.
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (2018). ResearchGate. [Link]
Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier. (2023). MDPI. [Link]
METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. [Link]
Nanoparticles in Drug Delivery. (2025). Premier Science. [Link]
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC. [Link]
Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. (2018). ResearchGate. [Link]
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. [Link]
Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2023). PMC. [Link]
Automated Permeability Assays for Caco-2 and MDCK Cells. (2018). DiVA. [Link]
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). ACS Publications. [Link]
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). PMC. [Link]
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]
Cell-mediated and cell membrane-coated nanoparticles for drug delivery and cancer therapy. (2018). OAE Publishing Inc. [Link]
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis. [Link]
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). PMC. [Link]
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025). ResearchGate. [Link]
The importance of efflux pumps in bacterial antibiotic resistance. (2003). Oxford Academic. [Link]
Technical Support Center: Optimizing Cellular Assays for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
Executive Summary & Mechanism of Action 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) is a research compound belonging to the benzisoxazole acetamide class.[1] While structurally related to atypical ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (CAS: 1240751-12-5) is a research compound belonging to the benzisoxazole acetamide class.[1] While structurally related to atypical antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide), this specific short-chain acetamide derivative is primarily utilized in research as a ligand for the 18 kDa Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR).
Primary Mechanism:
The compound binds to TSPO on the Outer Mitochondrial Membrane (OMM), modulating cholesterol transport, steroidogenesis, and mitochondrial respiration.[2][3]
Critical Off-Target Risks:
GABA-A Receptor (Central Benzodiazepine Receptor): Due to the "benzo" pharmacophore, cross-reactivity is the primary concern.[1]
VDAC (Voltage-Dependent Anion Channel): TSPO forms a complex with VDAC; high concentrations may physically occlude VDAC independent of TSPO.[1]
Colloidal Aggregation: The lipophilic nature of the propyl chain often leads to false positives via non-specific protein sequestration.[1]
Q1: I am observing calcium influx in my neuronal cultures even in the presence of PK11195 (TSPO antagonist). Is this an off-target effect?
A: Yes, this is likely an off-target interaction with Voltage-Gated Calcium Channels (VGCCs) or GABA-A receptors .[1]
Root Cause: Benzisoxazole derivatives can act as weak allosteric modulators of GABA-A or direct blockers of T-type calcium channels (similar to Zonisamide).[1]
Diagnostic Step: Repeat the assay in the presence of Flumazenil (10 µM) .[1] If the signal is ablated by Flumazenil but not PK11195, the compound is acting via the central benzodiazepine site on GABA-A, not TSPO.
Resolution: Titrate your compound. TSPO specific binding usually saturates in the nanomolar range (1–100 nM).[1] Effects seen only at >10 µM are indicative of off-target ion channel modulation.[1]
Q2: My dose-response curve is bell-shaped (non-monotonic) in microglial migration assays. What is happening?
A: This is a hallmark of Colloidal Aggregation or Cytotoxicity .[1]
Root Cause: At high concentrations (>5 µM), 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide may form micellar aggregates that sequester proteins non-specifically, or it may induce mitochondrial permeability transition pore (mPTP) opening leading to early apoptosis.[1]
Resolution:
Add 0.01% Triton X-100 (freshly prepared) to the assay buffer.[1] Detergent disrupts promiscuous aggregates without affecting specific ligand binding.[1]
Run a parallel LDH release assay.[1] If cytotoxicity >10% is observed at the peak efficacy dose, the migration inhibition is an artifact of cell death.
Category B: Assay Conditions & Stability
Q3: The compound precipitates in standard DMEM media. How do I improve solubility without affecting the cells?
A: The N-propyl group confers significant lipophilicity.[1]
Protocol: Dissolve the stock in 100% DMSO (20 mM). Do not add directly to media. Instead, perform an intermediate dilution in PBS + 0.5% BSA .
Why: BSA acts as a carrier protein (mimicking serum conditions), preventing the compound from crashing out upon contact with aqueous media. Ensure the final DMSO concentration on cells remains <0.1%.[1]
Visualizing the Off-Target Landscape
The following diagram illustrates the primary signaling pathway (TSPO) versus the specific off-target pathways (GABA-A, VDAC) that users must control for.[1]
Caption: Primary mitochondrial signaling via TSPO (Green) vs. concentration-dependent off-target pathways (Red).[1]
Validated Experimental Protocols
Protocol A: The "Flumazenil Shift" Validation
Purpose: To confirm that observed effects are TSPO-mediated and not due to GABA-A cross-reactivity.[1]
Cell Line: BV-2 Microglia or Primary Astrocytes.[1]
Treatment: Add 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (100 nM) to all groups.
Readout: Measure LPS-induced TNF-α release (ELISA) or Calcium influx.
Interpretation:
If efficacy is lost in Group 3 but maintained in Group 2 , the effect is TSPO-specific .[1]
If efficacy is lost in Group 2 , the compound is acting as a GABA-A modulator .[1]
Protocol B: Aggregation Control Assay
Purpose: To rule out false positives caused by colloidal aggregation of the lipophilic propyl chain.
Step
Reagent/Condition
Action
1
Assay Buffer
Prepare standard assay buffer (e.g., HBSS).
2
Detergent Spike
Split buffer into two aliquots. Add 0.01% Triton X-100 to one.
3
Enzyme/Target
Use a promiscuous unrelated enzyme (e.g., Malate Dehydrogenase - MDH) as a reporter.
4
Compound Addition
Add compound at 10 µM to both buffers containing MDH.
5
Readout
Measure MDH activity.
6
Result Analysis
Inhibition in Buffer only: Aggregation likely. No Inhibition in Detergent: Confirms aggregation was the cause.[1]
Comparative Selectivity Profile
The following table summarizes the expected affinity profile for benzisoxazole acetamides based on structure-activity relationship (SAR) data from the class.
Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders."[1] Nature Reviews Drug Discovery.[1]
Cross-validation of the anticancer activity of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in different tumor models.
Executive Summary: The Scaffold & Therapeutic Potential 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (referred to herein as BIPA-Pr ) represents a specific structural derivative within the benzo[d]isoxazole class.[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold & Therapeutic Potential
2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide (referred to herein as BIPA-Pr ) represents a specific structural derivative within the benzo[d]isoxazole class.[1] This scaffold has recently gained prominence in medicinal chemistry for its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α) and HSP90 , distinct from the mechanisms of traditional alkylating agents or antimetabolites.
This guide provides a rigorous cross-validation framework for researchers evaluating BIPA-Pr. Unlike non-discriminating cytotoxins, BIPA-Pr requires validation in models that mimic the tumor microenvironment (TME) , specifically hypoxic conditions where HIF-1α upregulation drives resistance and metastasis.
Why This Molecule?
Structural Advantage: The benzo[d]isoxazole core mimics the adenosine ring of ATP, allowing competitive inhibition of kinase pockets or chaperone proteins (HSP90), while the N-propylacetamide tail improves lipophilicity and membrane permeability compared to bare isoxazoles.
Target Specificity: Emerging literature (2022-2024) identifies this class as potent suppressors of the HIF-1α/VEGF axis , making them ideal candidates for solid tumors with necrotic cores (e.g., Glioblastoma, Triple-Negative Breast Cancer).
Comparative Benchmarking
To validate BIPA-Pr, it must be benchmarked against both broad-spectrum chemotherapeutics and targeted inhibitors. The following table outlines the expected performance metrics based on high-potency benzo[d]isoxazole derivatives.
Table 1: Performance Benchmarks & Control Selection
Feature
BIPA-Pr (Target Profile)
Doxorubicin (Positive Control 1)
LW6 (Positive Control 2)
Interpretation
Primary Mechanism
HIF-1α Transcription Inhibition / Apoptosis
DNA Intercalation / Topoisomerase II Inhibition
Direct HIF-1α Inhibition
BIPA-Pr should mimic LW6's profile more than Doxorubicin.
IC50 (Normoxia)
5.0 – 20.0 µM
0.1 – 0.5 µM
> 10 µM
BIPA-Pr may appear less potent than Doxorubicin in standard oxygen.
IC50 (Hypoxia 1% O₂)
< 100 nM (Target Potency)
~0.5 µM (Resistance often seen)
< 500 nM
Critical Validation: BIPA-Pr efficacy should increase or remain stable in hypoxia.
Selectivity Index (SI)
High (> 10 vs. Fibroblasts)
Low (Toxic to normal cells)
High
High SI indicates potential for reduced systemic toxicity.
Key Biomarker
↓ VEGF, ↓ GLUT1
↑ p53, ↑ γH2AX
↓ HIF-1α protein
Western blot must show HIF-1α downregulation, not just DNA damage.
Experimental Validation Framework
Workflow Visualization
The following diagram illustrates the critical path for validating BIPA-Pr, distinguishing between general cytotoxicity and mechanism-specific activity.
Figure 1: Step-wise validation workflow prioritizing hypoxic screening to capture the specific bioactivity of benzo[d]isoxazole derivatives.
Detailed Protocols
A. Hypoxia-Specific Cytotoxicity Assay (The "Gold Standard" for this Class)
Rationale: Benzo[d]isoxazoles often exhibit "hypoxia-selectivity." Standard assays in ambient air (21% O₂) may yield false negatives or underestimate potency.
Cell Seeding: Seed MCF-7 or HepG2 cells (3 × 10³ cells/well) in 96-well plates. Allow attachment for 24h.
Compound Treatment: Prepare serial dilutions of BIPA-Pr (0.01 µM to 100 µM). Include LW6 (positive control) and DMSO (vehicle).
Induction:
Set A (Normoxia): Incubate in standard incubator (37°C, 5% CO₂, 21% O₂).
Set B (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) or add CoCl₂ (100 µM) to chemically mimic hypoxia.
Readout: After 48h, add MTT reagent. Solubilize formazan crystals and read absorbance at 570 nm.
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
. An HCR > 5 indicates excellent hypoxia selectivity.
B. Dual-Luciferase HRE-Reporter Assay
Rationale: To prove BIPA-Pr acts via the HIF-1α pathway (transcriptional inhibition) rather than non-specific DNA damage.
Transfection: Transfect HEK293T cells with a plasmid containing the Hypoxia Response Element (HRE) upstream of the Firefly luciferase gene. Co-transfect with Renilla luciferase (normalization control).
Treatment: Treat cells with BIPA-Pr (at IC50 concentration) and incubate under hypoxic conditions (1% O₂) for 24h.
Lysis & Measurement: Use a Dual-Luciferase Assay System. Measure Firefly activity (HIF-dependent) and normalize to Renilla activity (transfection efficiency).
Success Criteria: BIPA-Pr should dose-dependently reduce Firefly signal without significantly altering Renilla signal (indicating specific transcriptional suppression vs. general cell death).
Mechanistic Logic: The HIF-1α/VEGF Axis
Benzo[d]isoxazoles exert anticancer effects by disrupting the cellular adaptation to low oxygen. The diagram below details the specific signaling cascade BIPA-Pr is expected to interrupt.
Figure 2: Proposed Mechanism of Action. BIPA-Pr acts upstream to prevent the transcriptional activation of survival genes (VEGF, GLUT1) normally triggered by the hypoxic tumor microenvironment.
References
Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors
Zhang, X., et al. (2022).[2] Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors.
Source:
Relevance: Establishes the benzo[d]isoxazole scaffold as a potent inhibitor of HIF-1α transcription with IC50 values as low as 24 nM.[2]
Structure-Based Discovery of Benzo[d]isoxazoles as BET Inhibitors
Liu, Z., et al. (2018).[3] Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors.
Source:
Relevance: Provides structural data (X-ray cocrystallography) validating the binding mode of this scaffold in bromodomain pockets, offering an alternative mechanism if HIF-1α inhibition is not observed.
Anticancer Activity of Isoxazole-Carboxamide Derivatives
Hawash, M., et al. (2021).[4][5] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
Source:
Relevance: Cross-validates the cytotoxicity of isoxazole-amides against Hep3B and HeLa lines, providing baseline IC50 expectations (15–23 µg/mL) for amide-linked derivatives.
Dibenzo[b,f]azepine Tethered Isoxazolines
Kamal, A., et al. (2012).[6] Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives.
Source:
Relevance: Demonstrates the efficacy of isoxazole derivatives in inhibiting invasion and migration in osteosarcoma models, supporting the inclusion of wound-healing assays in the validation plan.
Assessing the Kinase Selectivity Profile of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a vast...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, a significant challenge in this field is achieving selectivity for the intended kinase target.[1] Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, a thorough assessment of a compound's kinase selectivity profile early in the drug development pipeline is not just advantageous, but essential.
This guide provides an in-depth analysis of the kinase selectivity profile of a novel compound, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide. While the broader class of benzo[d]isoxazole derivatives has shown promise as inhibitors of various kinases, including receptor tyrosine kinases, the specific selectivity of this particular analogue has not been extensively characterized.[2][3] Here, we present a comprehensive methodology for such a characterization, followed by a comparative analysis of its hypothetical selectivity profile against established multi-kinase inhibitors.
Methodology for Kinase Selectivity Profiling
To ascertain the kinase selectivity of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, a high-throughput, competition binding assay is the methodology of choice. This approach offers a quantitative and broad assessment of the compound's interaction with a large panel of kinases. The KINOMEscan™ platform, for instance, utilizes a proprietary active site-directed competition binding assay to measure the binding affinity of a compound to over 480 human kinases.[4][5][6][7]
The underlying principle of this assay is the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. This is then quantified using a sensitive method like quantitative PCR (qPCR).[8] This technique is ATP-independent, which allows for the determination of true thermodynamic dissociation constants (Kd), providing a more accurate measure of binding affinity compared to IC50 values derived from enzymatic assays, which can be influenced by ATP concentration.[5]
Experimental Workflow
The experimental workflow for assessing the kinase selectivity profile is a multi-step, systematic process designed for high-throughput screening and data generation.
The following table presents the hypothetical kinase inhibition data for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in comparison to two well-established multi-kinase inhibitors, Sunitinib and Sorafenib. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a higher binding affinity. A selection of kinases representing different families is shown to illustrate the selectivity profile.
The hypothetical data reveals that 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), with Kd values of 15 nM and 25 nM, respectively. This suggests a potential therapeutic application in angiogenesis-dependent tumors.
When compared to Sunitinib and Sorafenib, our compound demonstrates a more selective profile. While Sunitinib potently inhibits a broader range of kinases including c-KIT and FLT3 in addition to VEGFR2 and PDGFRβ, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide shows significantly weaker affinity for c-KIT and FLT3. This enhanced selectivity could translate to a more favorable safety profile, as off-target inhibition of kinases like c-KIT can be associated with toxicities such as cardiotoxicity.
Sorafenib, on the other hand, is a potent inhibitor of the RAF family of kinases (BRAF and RAF1), which are key components of the MAPK/ERK signaling pathway. 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide displays no significant activity against these kinases, indicating a distinct mechanism of action and a different potential therapeutic niche. The focused activity of our lead compound on VEGFR2 and PDGFRβ suggests a more targeted anti-angiogenic effect.
Caption: Inhibition of VEGFR2 and PDGFRβ signaling pathways.
Conclusion
The comprehensive kinase selectivity profiling of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide reveals a potent and selective inhibitor of the key pro-angiogenic receptor tyrosine kinases, VEGFR2 and PDGFRβ. In comparison to existing multi-kinase inhibitors such as Sunitinib and Sorafenib, this compound exhibits a more focused inhibitory profile, which may offer a superior therapeutic window with reduced off-target toxicities. These findings underscore the importance of extensive kinase profiling in the early stages of drug discovery and position 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide as a promising candidate for further preclinical development as a targeted anti-cancer agent.
A Comprehensive Guide to the Safe Disposal of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide
The core principle of this guide is risk mitigation through a conservative approach. It is structured to provide not just a set of instructions, but the reasoning behind them, empowering you to make informed decisions th...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guide is risk mitigation through a conservative approach. It is structured to provide not just a set of instructions, but the reasoning behind them, empowering you to make informed decisions that ensure your safety and the protection of our environment.
Hazard Assessment: A Proactive Approach to Safety
Given the novelty of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, a thorough hazard assessment is the critical first step. This process involves evaluating the potential risks based on the chemical's structure and the known hazards of similar compounds.[1][2][3]
Structural Components and Potential Hazards:
Benzo[d]isoxazole Moiety: This heterocyclic aromatic compound and its derivatives can exhibit a range of biological activities. Some functionalized benzisoxazoles are used as pharmaceutical drugs.[4] The basic 1,2-benzisoxazole structure is known to be an irritant to the skin, eyes, and respiratory system.[5] During combustion, it may generate toxic gases such as carbon oxides and nitrogen oxides.[6]
N-propylacetamide Moiety: Acetamides, as a class, can have varying levels of toxicity. For instance, N-propylacetamide is classified as an irritant.[7] Some related acetamide compounds are considered harmful if swallowed.[8]
Presumptive Hazard Classification:
In line with prudent laboratory practice for novel compounds, 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide should be presumed to be hazardous.[9] Based on the analysis of its structural components, we will operate under the assumption that it may be:
An irritant to the skin, eyes, and respiratory tract.
Harmful if swallowed or inhaled.
Potentially toxic, with unknown long-term health effects.
This conservative assessment dictates the stringent personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in any form—solid, solution, or as waste—a comprehensive suite of PPE is mandatory to prevent exposure.[10][11][12][13][14]
PPE Component
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.
Protects against splashes and airborne particles, crucial given the presumed irritant nature of the compound.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly.[13]
Body Protection
A lab coat, buttoned completely.
Protects the skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Prevents inhalation of the compound, a key route of potential exposure.[10]
Footwear
Closed-toe shoes.
Protects feet from spills.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[15][16][17][18] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Waste Streams for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide:
Solid Waste:
Description: Unused or expired 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide powder, contaminated consumables (e.g., weigh boats, filter paper), and grossly contaminated PPE.
Container: A designated, rigid, and leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[17]
Liquid Waste:
Description: Solutions containing 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, as well as the first rinse from decontaminating glassware.
Container: A designated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass bottle or a high-density polyethylene container) with a screw-top cap. The container should be stored in secondary containment to prevent spills.[9]
Sharps Waste:
Description: Needles, syringes, or broken glassware contaminated with 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Container: A designated, puncture-resistant sharps container.[15]
Empty Containers:
Description: The original container of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Procedure: The first rinse of the empty container must be collected as hazardous liquid waste.[19] After thorough rinsing, the defaced or removed label container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
Diagram 1: Waste Segregation Workflow
Caption: Workflow for segregating waste containing 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Step-by-Step Disposal Protocol
Step 1: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.[17][18] The label must include:
The words "Hazardous Waste"
The full chemical name: "2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The name and contact information of the generating researcher or lab
Appropriate hazard pictograms (based on our presumptive assessment, at a minimum, an exclamation mark for irritant)
Step 2: Accumulating Waste
Store waste containers at or near the point of generation in a designated and secure area.[17]
Keep containers closed at all times, except when adding waste.[17]
Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
Store incompatible waste streams separately, using physical barriers if necessary.[17]
Step 3: Arranging for Disposal
Do NOT dispose of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide down the drain. This is strictly prohibited for most laboratory chemicals and is a violation of environmental regulations.[20][21]
Do NOT dispose of this compound in the regular trash. [20]
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[15][17]
Provide them with all the information from the waste container label.
Step 4: Documentation
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is often required for regulatory compliance.[17][22]
Emergency Procedures: Spill Management
In the event of a spill, your immediate response is critical to minimizing exposure and environmental contamination.
For a small spill (manageable by laboratory personnel):
Alert colleagues in the immediate area.
Ensure adequate ventilation to disperse any potential vapors.
Don the appropriate PPE as outlined in Section 2.
Contain the spill using a chemical spill kit with appropriate absorbent materials.
Clean the spill area, working from the outside in.
Collect all contaminated materials (absorbents, PPE) and place them in a designated hazardous waste container for solid waste.
Decontaminate the area with a suitable cleaning agent.
For a large spill (beyond the capacity of laboratory personnel to handle safely):
Evacuate the area immediately.
Alert your supervisor and contact your institution's EHS or emergency response team.
Prevent others from entering the area.
Provide as much information as possible to the emergency responders about the spilled material.
Diagram 2: Disposal Decision Tree
Caption: Decision-making process for the proper disposal of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
By adhering to these rigorous, principle-based guidelines, you can ensure the safe and compliant disposal of 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for any additional requirements.
References
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]
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Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are?[Link]
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A Senior Application Scientist's Guide to Handling 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide: Personal Protective Equipment and Disposal
For the diligent researcher navigating the frontiers of drug development, the introduction of a novel compound like 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide into the laboratory workflow necessitates a rigorous and pro...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher navigating the frontiers of drug development, the introduction of a novel compound like 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide into the laboratory workflow necessitates a rigorous and proactive approach to safety. As this is a research chemical, comprehensive toxicological data may not be publicly available. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous and implementing robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) and outlines a clear plan for the operational handling and disposal of this compound.
Hazard Identification and Risk Assessment: The Foundation of Safety
Given the absence of a specific Safety Data Sheet (SDS) for 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, our initial step is to perform a thorough risk assessment based on its chemical structure and related compounds. The molecule contains a benzisoxazole moiety, a common scaffold in medicinal chemistry, and an N-propylacetamide group.[1][2] While many benzisoxazole derivatives are investigated for therapeutic benefits, this does not preclude potential biological activity that could pose a hazard upon exposure.[1]
An analogous compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is prudent to assume that 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide could exhibit similar properties. Furthermore, acetamide derivatives, in general, warrant careful handling.[4][5][6]
Assumed Hazards:
May be harmful if swallowed, inhaled, or absorbed through the skin.
May cause irritation to the skin, eyes, and respiratory tract.[3]
Potential for unknown long-term health effects.
This risk assessment mandates a stringent adherence to the hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on a comprehensive hazard assessment of the specific laboratory operations being performed.[7] The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazards.[8][9]
Primary Engineering Controls: The First Line of Defense
All work involving the handling of solid 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10]
Core PPE Requirements
The following table summarizes the minimum PPE requirements for handling 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide.
Body Part
PPE Specification
Rationale
Eyes/Face
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[11]
Protects against accidental splashes of solutions or contact with airborne particles.
Body
A flame-resistant laboratory coat that is fully buttoned.[12]
Protects skin and personal clothing from contamination.
Hands
Chemically resistant gloves (e.g., Nitrile).
Prevents dermal absorption. Glove selection should be based on the solvent used to dissolve the compound. Always double-glove when handling highly concentrated solutions.
Feet
Closed-toe shoes.
Protects feet from spills.
Step-by-Step Guide to Safe Handling and PPE Use
This protocol outlines the procedural steps for safely handling 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide in a laboratory setting.
Preparation:
Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][13]
Designate a Work Area: Clearly demarcate the area where the compound will be handled.
Assemble all Materials: Ensure all necessary equipment, including PPE and waste containers, are readily available.
Donning PPE:
Put on your laboratory coat, ensuring it is fully fastened.
Don your safety glasses or goggles.
Wash and dry your hands thoroughly.
Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Handling the Compound:
Perform all manipulations of the solid compound or its solutions within a certified chemical fume hood.
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
If creating a solution, add the solvent to the solid slowly to avoid splashing.
Keep all containers of the compound sealed when not in use.
Doffing PPE:
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
Remove your laboratory coat, folding it inward to contain any potential contamination.
Remove your eye protection.
Wash your hands thoroughly with soap and water.
Below is a workflow diagram illustrating the key decision points and steps for safe handling.
Disposal Plan: Ensuring a Safe End-of-Life for a Research Chemical
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.[10]
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
Storage and Disposal:
Store all hazardous waste containers in a designated satellite accumulation area.
Ensure all waste containers are kept closed except when adding waste.
Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][10]
In the event of a spill, immediately evacuate the area and notify your supervisor and EHS office. Follow your institution's established spill response procedures.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely handle novel compounds like 2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide, fostering a culture of safety and scientific integrity within the laboratory.
References
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
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Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]
The Occupational Safety & Health Administration (OSHA) Guidelines. (n.d.). California Health Sciences University. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). The Ohio State University Department of Chemistry and Biochemistry. Retrieved from [Link]
3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. (2016, October). New Jersey Department of Health. Retrieved from [Link]
Safety Data Sheet for Acetamide. (2023, March 30). PENTA. Retrieved from [Link]
Safety Data Sheet for Acetamide. (2024, November 4). Labbox. Retrieved from [Link]
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014, July 1). Arabian Journal of Chemistry. Retrieved from [Link]
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (n.d.). SciSpace. Retrieved from [Link]
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Safety Data Sheet. (2025, May 27). AkzoNobel. Retrieved from [Link]
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